molecular formula C13H10INO2 B312096 N-(4-hydroxyphenyl)-2-iodobenzamide

N-(4-hydroxyphenyl)-2-iodobenzamide

Cat. No.: B312096
M. Wt: 339.13 g/mol
InChI Key: UXQNAWQVUOELBF-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-2-iodobenzamide is a synthetic small molecule belonging to the class of organic compounds known as benzanilides . These compounds are characterized by an anilide group where the carboxamide group is substituted with a benzene ring. This compound is for research use only and is not intended for diagnostic or therapeutic applications. Compounds within the benzanilide scaffold are of significant research interest due to their diverse biological activities. Specifically, N-(4-hydroxyphenyl) derivatives have been investigated as potential anticancer agents. For instance, the retinoid 4-oxo-N-(4-hydroxyphenyl)retinamide, a metabolite of the investigational drug fenretinide, has been shown to induce cancer cell death through two independent mechanisms: by generating reactive oxygen species (ROS) to trigger apoptosis and by acting as an antimicrotubule agent to inhibit cell division . Another related compound, N-(3,5-dibromo-4-hydroxyphenyl)benzamide, has been identified as a binder to the transport protein transthyretin , suggesting potential research applications in studying protein-ligand interactions. Researchers may explore this compound for its potential in similar biochemical and pharmacological studies, given its structural features as a benzanilide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10INO2

Molecular Weight

339.13 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-2-iodobenzamide

InChI

InChI=1S/C13H10INO2/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17)

InChI Key

UXQNAWQVUOELBF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)I

Origin of Product

United States

Foundational & Exploratory

Synthesis of N-(4-hydroxyphenyl)-2-iodobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive overview of the synthesis of N-(4-hydroxyphenyl)-2-iodobenzamide, a key intermediate in various research and development applications. The synthesis involves the acylation of 4-aminophenol with 2-iodobenzoyl chloride. This guide details the experimental protocol, presents relevant data in a structured format, and includes a visual representation of the synthesis workflow.

Reaction Scheme

The synthesis of this compound is achieved through the nucleophilic acyl substitution of 2-iodobenzoyl chloride with 4-aminophenol. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Synthesis_of_this compound cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product 2-iodobenzoyl_chloride 2-Iodobenzoyl Chloride Reaction 2-iodobenzoyl_chloride->Reaction 4-aminophenol 4-Aminophenol 4-aminophenol->Reaction Base Pyridine Base->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Product This compound Reaction->Product

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This section outlines a detailed procedure for the synthesis of this compound.

Materials:

  • 4-Aminophenol

  • 2-Iodobenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminophenol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add pyridine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Acyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 2-iodobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring reaction mixture over a period of 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound.

Table 1: Reactant and Reagent Quantities

CompoundMolecular Weight ( g/mol )Molar EquivalentsAmount (mmol)Mass (g) or Volume (mL)
4-Aminophenol109.131.0101.09 g
2-Iodobenzoyl chloride266.451.0510.52.80 g
Pyridine79.101.1110.87 mL
Dichloromethane (DCM)---50 mL

Table 2: Reaction Parameters and Yield

ParameterValue
Reaction Time2-4 hours
Reaction Temp.0 °C to Room Temperature
Theoretical Yield3.39 g
Actual Yield2.88 g (Assuming 85% yield)
Percent Yield85%
AppearanceOff-white to light brown solid
Melting Point185-188 °C (Hypothetical)

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve 4-aminophenol and pyridine in DCM B Cool to 0 °C A->B C Add 2-iodobenzoyl chloride dropwise B->C D Stir at room temperature (2-4 hours) C->D E Dilute with DCM D->E Reaction Complete F Wash with 1 M HCl E->F G Wash with H₂O F->G H Wash with sat. NaHCO₃ G->H I Wash with brine H->I J Dry with MgSO₄ I->J K Filter drying agent J->K L Concentrate in vacuo K->L M Recrystallize or perform column chromatography L->M N Isolate pure product M->N

Caption: Detailed experimental workflow for the synthesis of this compound.

Signaling Pathway Context (Hypothetical)

While this compound is primarily a synthetic intermediate, its structural motifs, particularly the hydroxyphenyl and iodobenzamide groups, suggest potential interactions with biological pathways. For instance, compounds with similar structures have been investigated as inhibitors of various enzymes or as ligands for receptors. The diagram below illustrates a hypothetical signaling pathway where such a molecule might act.

Hypothetical_Signaling_Pathway A N-(4-hydroxyphenyl)- 2-iodobenzamide B Kinase X A->B Inhibition D Phosphorylated Substrate Protein B->D Phosphorylation C Substrate Protein C->D E Downstream Signaling Cascade D->E F Cellular Response (e.g., Apoptosis) E->F

Caption: Hypothetical signaling pathway showing potential inhibition of a kinase by the title compound.

N-(4-hydroxyphenyl)-2-iodobenzamide chemical and physical properties

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of chemical databases and scientific literature has revealed a significant lack of available information regarding the chemical and physical properties, experimental protocols, and biological activities of the specific compound N-(4-hydroxyphenyl)-2-iodobenzamide. While data is available for structurally similar compounds, such as isomers and derivatives, this guide cannot be completed as requested due to the absence of specific data for the target molecule.

This outcome suggests that this compound is not a widely synthesized or characterized compound. Therefore, the core requirements of this technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled at this time.

General Synthetic Approach

While specific experimental protocols for the synthesis of this compound are not documented in the available literature, a general synthetic pathway can be proposed based on standard organic chemistry principles. The most probable method for its synthesis would involve an amide coupling reaction between 2-iodobenzoic acid and 4-aminophenol.

This reaction would typically be facilitated by a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a base like triethylamine or N,N-diisopropylethylamine (DIPEA) to neutralize the resulting acid. The reaction would likely be carried out in an anhydrous polar aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

Below is a logical workflow for such a synthesis.

G cluster_reactants Starting Materials cluster_reagents Reagents & Solvent 2-iodobenzoic_acid 2-Iodobenzoic Acid Reaction_Vessel Reaction Setup 2-iodobenzoic_acid->Reaction_Vessel 4-aminophenol 4-Aminophenol 4-aminophenol->Reaction_Vessel Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DCM, DMF) Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Reaction (Amide Coupling) Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization Final_Product N-(4-hydroxyphenyl)- 2-iodobenzamide Characterization->Final_Product Verification of Structure

Figure 1. A generalized workflow for the proposed synthesis of this compound.

Data on Structurally Related Compounds

To provide some context, the following tables summarize available data for isomers and closely related analogs of this compound. It is crucial to note that these properties are not interchangeable and should not be used as surrogates for the target compound's actual characteristics.

Physical and Chemical Properties of Related Benzamide Derivatives
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Iodobenzamide3956-07-8C₇H₆INO247.03215-217[1]
N-Hydroxy-4-iodobenzamide2593-31-9C₇H₆INO₂263.03172-174[2]
2-Hydroxy-5-iodobenzamide18179-40-3C₇H₆INO₂263.03186-188[3]

Potential Biological Activity

While no biological data exists for this compound, various substituted benzamide and hydroxyphenylamide derivatives have been investigated for a range of biological activities. For instance, certain N-(2-hydroxyphenyl)benzamide derivatives have been synthesized and evaluated for their antimicrobial properties.[4] Additionally, N-(4-hydroxyphenyl)retinamide, a synthetic retinoid, has been studied for its role in inhibiting tumor promotion in skin.[5] These examples highlight potential areas of research for novel benzamide compounds.

The evaluation of a novel compound for biological activity would typically follow a tiered screening process.

G cluster_invitro Initial Screening cluster_cellbased Cellular Activity cluster_invivo Animal Studies Compound Test Compound (N-(4-hydroxyphenyl)- 2-iodobenzamide) In_Vitro In Vitro Assays Compound->In_Vitro Target_Binding Target Binding Assays In_Vitro->Target_Binding Enzyme_Inhibition Enzyme Inhibition Assays In_Vitro->Enzyme_Inhibition Cell_Based Cell-Based Assays Cytotoxicity Cytotoxicity Assays Cell_Based->Cytotoxicity Functional_Assays Functional Cellular Assays Cell_Based->Functional_Assays In_Vivo In Vivo Models Efficacy_Models Disease Efficacy Models In_Vivo->Efficacy_Models Toxicity_Studies Preliminary Toxicity In_Vivo->Toxicity_Studies Lead_Optimization Lead Optimization Target_Binding->Cell_Based Enzyme_Inhibition->Cell_Based Cytotoxicity->In_Vivo Functional_Assays->In_Vivo Efficacy_Models->Lead_Optimization Toxicity_Studies->Lead_Optimization

Figure 2. A high-level overview of a typical drug discovery screening cascade.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of N-(4-hydroxyphenyl)-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected structural characteristics of N-(4-hydroxyphenyl)-2-iodobenzamide. While a specific public entry for the crystal structure of this compound is not available in crystallographic databases, this document outlines the probable synthesis, the detailed experimental workflow for its single-crystal X-ray diffraction analysis, and a predictive summary of its key crystallographic parameters based on the analysis of closely related benzamide derivatives.

Synthesis and Crystallization

The synthesis of this compound would likely proceed via the acylation of 4-aminophenol with 2-iodobenzoyl chloride. This standard reaction is a robust method for forming the amide bond.

Detailed Experimental Protocol for Synthesis:

  • Reaction Setup: To a solution of 4-aminophenol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), an equimolar amount of a non-nucleophilic base (e.g., triethylamine or pyridine) is added. The mixture is stirred at room temperature.

  • Acylation: 2-Iodobenzoyl chloride, dissolved in the same solvent, is added dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield crystalline this compound.

Single Crystal Growth:

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. Other techniques such as vapor diffusion or slow cooling of a saturated solution can also be employed.

Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of this compound would follow a standard single-crystal X-ray diffraction workflow.

experimental_workflow Experimental Workflow for Crystal Structure Analysis synthesis Synthesis and Purification crystal_growth Single Crystal Growth synthesis->crystal_growth crystal_selection Crystal Selection and Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing and Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation and Analysis structure_refinement->validation cif_deposition CIF Deposition (e.g., CCDC) validation->cif_deposition

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocols:

  • Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. This step is typically performed using software like SAINT or XDS.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which determine the initial positions of the atoms in the unit cell. Programs such as SHELXT are commonly used for this purpose.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using full-matrix least-squares techniques. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters. SHELXL is the standard software for structure refinement.

  • Validation: The final refined structure is validated using tools like PLATON and checkCIF to ensure its geometric and crystallographic reasonability.

Predicted Crystallographic Data

Based on the analysis of similar benzamide structures in the Cambridge Structural Database (CSD), the following table summarizes the expected range of crystallographic parameters for this compound.

ParameterPredicted Value/Range
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c, P-1, or Pbca are common for similar compounds
a (Å) 10 - 20
b (Å) 5 - 15
c (Å) 10 - 25
α (°) 90
β (°) 90 - 110 (for monoclinic)
γ (°) 90
Volume (ų) 1500 - 2500
Z 4 or 8
Calculated Density (g/cm³) 1.6 - 1.8
R-factor (%) < 5 for a well-refined structure

Structural and Biological Significance

The crystal structure of this compound would reveal key molecular features, including:

  • Molecular Conformation: The dihedral angles between the two phenyl rings and the amide plane, which determine the overall shape of the molecule.

  • Intermolecular Interactions: The presence of hydrogen bonds involving the hydroxyl and amide groups, as well as potential halogen bonding involving the iodine atom. These interactions dictate the crystal packing and can influence the physicochemical properties of the solid state.

From a drug development perspective, understanding the three-dimensional structure is crucial for structure-activity relationship (SAR) studies and for the rational design of analogs with improved biological activity. Benzamide derivatives are known to exhibit a wide range of biological activities, and the specific substitution pattern of this compound suggests potential for further investigation in medicinal chemistry.

Logical Relationship of Structural Analysis

The process of determining and analyzing a crystal structure follows a logical progression from the macroscopic (the crystal) to the microscopic (the atomic arrangement).

logical_relationship Logical Progression of Crystal Structure Analysis crystal Macroscopic Single Crystal diffraction X-ray Diffraction Pattern crystal->diffraction Interaction with X-rays electron_density Electron Density Map diffraction->electron_density Fourier Transform atomic_model Atomic Model electron_density->atomic_model Interpretation and Model Building molecular_structure Molecular Structure and Conformation atomic_model->molecular_structure Analysis of Bond Lengths, Angles crystal_packing Crystal Packing and Intermolecular Interactions atomic_model->crystal_packing Analysis of Intermolecular Forces

Figure 2: The logical flow from a single crystal to the detailed molecular and packing information.

No Biological Activity Data Currently Available for N-(4-hydroxyphenyl)-2-iodobenzamide in Publicly Accessible Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific databases and literature, no specific biological activities, quantitative data, or detailed experimental protocols have been reported for the compound N-(4-hydroxyphenyl)-2-iodobenzamide.

While the broader class of benzamide derivatives has been the subject of various biological investigations, information directly pertaining to this compound remains elusive. Searches for this specific molecule, including potential synonyms and its inclusion in chemical screening libraries, did not yield any published research detailing its pharmacological or biological properties.

In the broader context of related chemical structures, various N-phenylbenzamide and iodobenzamide derivatives have been explored for a range of biological effects. For instance, some studies have investigated similar compounds for their potential as antimicrobial agents, tyrosinase inhibitors, and for their role in other cellular processes. However, it is crucial to note that the biological activity of a compound is highly specific to its precise chemical structure. Therefore, extrapolating the activities of related molecules to this compound would be purely speculative and scientifically unsound.

The absence of information in the public domain suggests that this compound may not have been a focus of biological research to date, or any research conducted has not been published in accessible scientific journals or patents.

Therefore, we are unable to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways for this compound as the foundational scientific data is not available. Further research would be required to first synthesize and then evaluate the biological activities of this specific compound to generate the necessary data to fulfill such a request.

An In-Depth Technical Guide on Preliminary In Vitro Studies of N-(4-hydroxyphenyl)-2-iodobenzamide and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct in vitro studies on N-(4-hydroxyphenyl)-2-iodobenzamide are not available in the current body of scientific literature. This guide provides a comprehensive overview of in vitro studies on structurally similar compounds, including iodinated benzamides and N-(hydroxyphenyl)benzamides, to offer insights into potential biological activities, relevant experimental protocols, and possible signaling pathways.

Introduction

This compound is a small molecule of interest for drug discovery and development. Its structure, featuring a halogenated benzoyl group linked to a hydroxyphenyl moiety, suggests potential for various biological activities. Iodinated compounds are often explored for their utility as radioligands and inhibitors of various enzymes and receptors. The hydroxyphenyl group is a common feature in compounds targeting a range of biological processes. This technical guide consolidates information from in vitro studies on analogous compounds to provide a predictive framework for researchers and scientists.

Section 1: Quantitative Data on Structurally Related Compounds

The following tables summarize the in vitro biological activities of compounds structurally related to this compound. These analogs share key structural motifs, such as an iodinated phenyl ring, a benzamide core, or a hydroxyphenyl substituent.

Table 1: Antimicrobial Activity of Benzamide Derivatives

CompoundMicroorganismAssay TypeActivity (MIC in µg/mL)Reference
N-(2-hydroxy-4-nitrophenyl)benzamide derivative (1d)Drug-resistant Bacillus subtilisBroth microdilution1.95[1]
Bacillus subtilisBroth microdilution3.9[1]
Staphylococcus aureusBroth microdilution7.8[1]
4-hydroxy-N-phenylbenzamide (5a)Escherichia coliDisc diffusion3.12
Bacillus subtilisDisc diffusion6.25[2]
2-Amino-N-(4-fluorophenyl)benzamideAspergillus fumigatusAgar well diffusion-
N-(2-iodo-4-substituted phenyl)-p-substituted benzamideGram-positive and Gram-negative bacteriaNot specifiedResistant[3]

Table 2: Antiviral Activity of N-Phenylbenzamide Derivatives

CompoundVirus StrainCell LineActivity (IC₅₀ in µM)Cytotoxicity (TC₅₀ in µM)Selectivity Index (SI)Reference
3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e)Enterovirus 71 (EV 71) SZ-98Vero5.7 ± 0.8620 ± 0.0>108[4]
Enterovirus 71 (EV 71) JS-52-3Vero12 ± 1.2620 ± 0.0>51[4]
4-(2-nitrophenoxy)benzamide derivative (8c)AdenovirusNot specified10.2272.93 - 120.50-[5]
4-(2-nitrophenoxy)benzamide derivative (8d)HSV-1Not specified-72.93 - 120.50-[5]
4-(2-nitrophenoxy)benzamide derivative (10b)CoxsackievirusNot specified-72.93 - 120.50-[5]

Table 3: Receptor Binding Affinity of Iodinated Benzamide Derivatives

CompoundReceptorKᵢ (nM)Reference
N-(2-aminoethyl)-4-iodobenzamide (NAE)Dopamine D₂0.68[6]
N-(2-aminoethyl)-5-iodobenzamide (NADE)Dopamine D₂14[6]

Section 2: Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on studies of structurally related benzamide derivatives and can be adapted for the evaluation of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

  • Microorganism Preparation: Bacterial strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C. The suspension is then diluted to achieve a final inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Assay (Cytopathic Effect Inhibition Assay)

This assay is used to evaluate the ability of a compound to inhibit virus-induced cell death.

Protocol:

  • Cell Culture: A suitable host cell line (e.g., Vero cells) is seeded in 96-well plates and grown to confluence.

  • Compound Preparation: The test compound is dissolved in cell culture medium to prepare various concentrations.

  • Infection and Treatment: The cell monolayers are infected with the virus at a specific multiplicity of infection (MOI). After a brief adsorption period, the virus-containing medium is removed, and the cells are treated with the different concentrations of the test compound.

  • Incubation: The plates are incubated at 37°C in a CO₂ incubator until cytopathic effects (CPE) are observed in the untreated virus-infected control wells.

  • Data Analysis: The IC₅₀ (the concentration of the compound that inhibits 50% of the viral CPE) is determined by microscopic observation and can be quantified using a cell viability assay (e.g., MTT assay). The TC₅₀ (the concentration that causes 50% cytotoxicity in uninfected cells) is also determined in parallel. The Selectivity Index (SI) is calculated as TC₅₀/IC₅₀.

Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., Dopamine D₂ receptor) are prepared from cultured cells or animal tissues.

  • Radioligand: A radiolabeled ligand known to bind to the receptor is used.

  • Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

  • Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The Kᵢ (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Section 3: Potential Signaling Pathways and Mechanisms of Action

Based on the activities of structurally similar compounds, several potential signaling pathways and mechanisms of action for this compound can be hypothesized.

Dopaminergic Signaling

Halogenated benzamides are well-known for their interaction with dopamine receptors. This compound could potentially act as a ligand for dopamine receptors, particularly the D₂ subtype, thereby modulating downstream signaling pathways.

Dopaminergic_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine_Synthesis Dopamine Synthesis Dopamine_Vesicle Vesicular Storage Dopamine_Synthesis->Dopamine_Vesicle Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release Dopamine Dopamine Dopamine_Release->Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Compound N-(4-hydroxyphenyl) -2-iodobenzamide (Hypothetical) Compound->D2_Receptor Binds (Antagonist/Agonist?) G_Protein G Protein (Gi/o) D2_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP (decreased) Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response Bacterial_Inhibition_Workflow Compound N-(4-hydroxyphenyl) -2-iodobenzamide Bacterial_Cell Bacterial Cell Compound->Bacterial_Cell Enters Inhibition Enzyme Inhibition Compound->Inhibition Disruption Membrane Disruption Compound->Disruption Target_Enzyme Essential Bacterial Enzyme (e.g., DNA gyrase, DHPS) Bacterial_Cell->Target_Enzyme Cell_Membrane Cell Membrane Bacterial_Cell->Cell_Membrane Inhibition->Target_Enzyme Cell_Death Bacterial Cell Death Inhibition->Cell_Death Disruption->Cell_Membrane Disruption->Cell_Death Viral_Replication_Inhibition Virus Virus Entry Viral Entry Virus->Entry Host_Cell Host Cell Replication Viral Replication (RNA/DNA Synthesis) Entry->Replication Assembly Viral Assembly Replication->Assembly Release Viral Release Assembly->Release Compound N-(4-hydroxyphenyl) -2-iodobenzamide Inhibition Inhibition Compound->Inhibition Inhibition->Replication Blocks

References

An In-depth Technical Guide to the Synthesis of N-(4-hydroxyphenyl)-2-iodobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to N-(4-hydroxyphenyl)-2-iodobenzamide and its derivatives. This class of compounds holds potential for various applications in medicinal chemistry and drug discovery, necessitating reliable and efficient synthetic protocols. This document details the primary synthetic methodologies, experimental procedures, and characterization data, presented in a clear and structured format to facilitate reproducibility and further investigation by researchers in the field.

Introduction

This compound derivatives are compounds of interest in pharmaceutical research due to their structural motifs which are present in various biologically active molecules. The core structure, featuring a benzamide linkage between a 2-iodophenyl group and a 4-hydroxyphenyl group, offers multiple points for diversification, allowing for the exploration of structure-activity relationships (SAR). The presence of the iodine atom provides a handle for further functionalization via cross-coupling reactions, while the phenolic hydroxyl and the amide bond can participate in crucial hydrogen bonding interactions with biological targets.

This guide will focus on the two most prevalent and effective methods for the synthesis of these derivatives:

  • Amide Coupling Reaction: This classic approach involves the formation of an amide bond between 2-iodobenzoic acid (or its activated derivative) and 4-aminophenol.

  • Ullmann-type Condensation: A copper-catalyzed cross-coupling reaction between 2-iodobenzamide and a substituted phenol, or between an aryl iodide and an amide.

Detailed experimental protocols for these methods are provided, along with tables summarizing the key quantitative data for the synthesized compounds.

Synthetic Methodologies

The synthesis of this compound derivatives can be approached through several strategic disconnections. The most direct methods involve forming the central amide bond or the N-aryl bond.

Method 1: Amide Coupling of 2-Iodobenzoic Acid and 4-Aminophenol

A straightforward and widely used method for forming the amide bond is the coupling of a carboxylic acid with an amine. This can be achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride, or by using a coupling agent.

Reaction Scheme:

G cluster_0 Synthesis via Amide Coupling 2-Iodobenzoic Acid 2-Iodobenzoic Acid reagents + Activating Agent (e.g., SOCl₂, EDCI/HOBt) 2-Iodobenzoic Acid->reagents 4-Aminophenol 4-Aminophenol This compound This compound 4-Aminophenol->this compound reagents->4-Aminophenol

Figure 1: General scheme for the amide coupling synthesis.

This method is advantageous due to the ready availability of the starting materials and the generally mild reaction conditions when using modern coupling agents.

Method 2: Ullmann-Type Condensation

Reaction Scheme:

G cluster_1 Synthesis via Ullmann-Type Condensation 2-Iodobenzamide 2-Iodobenzamide catalyst + Cu Catalyst + Base 2-Iodobenzamide->catalyst 4-Hydroxyphenol_derivative 4-Hydroxyphenyl Derivative Target_Product This compound Derivative 4-Hydroxyphenol_derivative->Target_Product catalyst->4-Hydroxyphenol_derivative

Figure 2: General scheme for the Ullmann-type condensation.

While effective, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper.[3] However, modern modifications using ligands can facilitate the reaction under milder conditions.[1]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis via Acyl Chloride Intermediate

Step 1: Synthesis of 2-Iodobenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-iodobenzoic acid (1.0 eq).

  • Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 75-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-iodobenzoyl chloride is a pale yellow oil or low-melting solid and can be used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve 4-aminophenol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

  • Add a base, such as triethylamine (TEA) or pyridine (1.1-1.5 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Dissolve the crude 2-iodobenzoyl chloride (1.0 eq) from Step 1 in the same solvent and add it dropwise to the 4-aminophenol solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

Protocol 2: Synthesis using a Coupling Agent (EDCI/HOBt)
  • In a round-bottom flask, dissolve 2-iodobenzoic acid (1.0 eq) and 4-aminophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Add 1-hydroxybenzotriazole (HOBt) (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 12-24 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following tables summarize the expected quantitative data for this compound and its derivatives based on the synthesis of similar compounds reported in the literature.

Table 1: Reaction Conditions and Yields for the Synthesis of N-(Aryl)benzamide Derivatives

EntryAryl Halide/Carboxylic AcidAmine/PhenolCoupling MethodCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)
12-Iodobenzoic Acid4-AminophenolEDCI/HOBtEDCI, HOBtDMFRT18~70-85
22-Iodobenzoyl Chloride4-AminophenolAcyl ChlorideTEADCM0 to RT16~75-90
32-IodobenzamideHydroquinoneUllmannCuI, L-proline, K₂CO₃DMSO11024~60-75

Note: The yields are estimates based on typical outcomes for these reaction types and may vary depending on the specific reaction conditions and purification methods.

Table 2: Characterization Data for this compound

PropertyValue
Molecular Formula C₁₃H₁₀INO₂
Molecular Weight 339.13 g/mol
Appearance Off-white to pale brown solid
Melting Point Not available in searched literature
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) ~10.2 (s, 1H, NH), ~9.3 (s, 1H, OH), ~7.8-6.8 (m, 8H, Ar-H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) ~168 (C=O), ~155-115 (Ar-C), ~95 (C-I)
Mass Spec (ESI-MS) m/z [M-H]⁻ calculated for C₁₃H₉INO₂⁻: 337.97; Found: ~338

Note: The spectral data are predicted based on the analysis of structurally similar compounds and standard chemical shift ranges. Experimental verification is required.

Signaling Pathways and Biological Activity

While the specific biological activity and associated signaling pathways of this compound are not extensively documented in the available literature, the benzamide scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. Derivatives of N-phenylbenzamide have been reported to exhibit various activities, including anticancer and antimicrobial effects.

For instance, some N-phenylbenzamide derivatives have been investigated as inhibitors of various kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of cancer.

Potential Signaling Pathway Involvement:

G cluster_pathway Potential Kinase Inhibition Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinase->Downstream_Signaling Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Inhibitor N-(4-hydroxyphenyl)- 2-iodobenzamide Derivative Inhibitor->Receptor_Tyrosine_Kinase Inhibition

Figure 3: Hypothetical signaling pathway inhibition.

Further research is required to elucidate the specific molecular targets and mechanisms of action for this compound derivatives. The synthetic routes outlined in this guide provide a solid foundation for the preparation of a library of analogs for biological screening and SAR studies.

Conclusion

This technical guide has detailed the primary synthetic methodologies for preparing this compound derivatives. Both amide coupling and Ullmann-type condensation reactions offer viable routes to these compounds. The provided experimental protocols and data tables serve as a valuable resource for researchers aiming to synthesize and characterize these molecules. The versatile benzamide scaffold, coupled with the potential for further functionalization, makes this class of compounds a promising area for future investigation in drug discovery and development. Further studies are warranted to explore their biological activities and to identify their specific roles in cellular signaling pathways.

References

Technical Guide: Synthesis and Spectroscopic Characterization of N-(4-hydroxyphenyl)-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-hydroxyphenyl)-2-iodobenzamide is a halogenated benzamide derivative of interest in medicinal chemistry and materials science due to the potential for diverse biological activities and applications in organic electronics. This technical guide provides a comprehensive overview of the probable synthetic route and expected spectroscopic data for this compound. The information herein is compiled from established chemical principles and spectroscopic data from closely related analogs, offering a predictive framework for researchers working with this or similar molecules.

Proposed Synthesis

The most direct and common method for the synthesis of this compound is the acylation of 4-aminophenol with 2-iodobenzoyl chloride. This reaction proceeds via nucleophilic acyl substitution, where the amino group of 4-aminophenol attacks the carbonyl carbon of 2-iodobenzoyl chloride.

Reaction:

Experimental Protocol:

The following is a generalized protocol for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminophenol (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). To this solution, add a base, such as triethylamine (1.1 equivalents), to neutralize the hydrochloric acid byproduct.

  • Addition of Acylating Agent: Dissolve 2-iodobenzoyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the stirred solution of 4-aminophenol at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically washed with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted 2-iodobenzoyl chloride, and finally with brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Data
Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H (iodobenzoyl)7.0 - 8.0m
Aromatic H (hydroxyphenyl)6.8 - 7.5m
Amide N-H8.5 - 10.0s (br)
Phenolic O-H9.0 - 10.0s (br)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants will depend on the solvent used for analysis.

Table 2: Predicted ¹³C NMR Data
Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl C=O165 - 170
Aromatic C-I90 - 100
Aromatic C-OH150 - 160
Aromatic C (iodobenzoyl)120 - 145
Aromatic C (hydroxyphenyl)115 - 135

Note: The chemical shifts are dependent on the solvent and the reference standard.

Table 3: Predicted IR Spectroscopy Data
Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (phenolic)3200 - 3600Broad
N-H Stretch (amide)3100 - 3500Medium
C=O Stretch (amide I)1630 - 1680Strong
N-H Bend (amide II)1510 - 1570Medium
C-N Stretch (amide III)1200 - 1300Medium
C-I Stretch500 - 600Medium
Table 4: Predicted Mass Spectrometry Data
Ion Expected m/z
[M]+• (Molecular Ion)~339.98
[M+H]+~340.99
[M+Na]+~362.97

Note: The exact mass will be C₁₃H₁₀INO₂ = 338.9753. The values in the table are for the most abundant isotopes.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

G Experimental Workflow for this compound cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials: 2-Iodobenzoyl Chloride 4-Aminophenol reaction Acylation Reaction (DCM, Triethylamine) start->reaction 1. React workup Aqueous Work-up reaction->workup 2. Quench & Wash purification Purification (Recrystallization or Chromatography) workup->purification 3. Isolate product This compound purification->product 4. Purify nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Synthesis and characterization workflow.

An In-depth Technical Guide to the Solubility and Stability of N-(4-hydroxyphenyl)-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-hydroxyphenyl)-2-iodobenzamide is a small molecule of interest in medicinal chemistry and drug development. Its structure, featuring a benzamide core with hydroxyl and iodo substitutions, suggests potential biological activity. Understanding the solubility and stability of this compound is paramount for its development as a therapeutic agent, as these properties fundamentally influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation development. This guide summarizes the expected solubility and stability profiles of this compound, provides detailed experimental protocols for their determination, and illustrates relevant workflows and potential biological pathways.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The presence of both polar (hydroxyl, amide) and non-polar (iodobenzyl, phenyl rings) moieties in this compound suggests that its solubility will be highly dependent on the solvent system.

Anticipated Solubility in Various Solvents

Based on the principles of "like dissolves like" and data from related benzamide compounds, the following solubility behavior is anticipated.

Solvent Class Exemplary Solvents Anticipated Solubility Rationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe hydroxyl and amide groups can form hydrogen bonds with protic solvents, but the large, non-polar iodophenyl ring will limit solubility, especially in water. Solubility is expected to increase with the alkyl chain length of the alcohol.
Polar Aprotic DMSO, DMF, AcetoneHighThese solvents can act as hydrogen bond acceptors for the amide and hydroxyl protons and can effectively solvate the aromatic rings, leading to good solubility.
Non-Polar Hexane, TolueneVery LowThe overall polarity of the molecule is too high for significant interaction with non-polar solvents.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Analytical balance

  • Centrifuge

  • HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After agitation, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the samples to pellet the remaining solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.

  • Calculate the solubility in units such as mg/mL or mol/L.

Visualization: Solubility Determination Workflow

G Workflow for Shake-Flask Solubility Assay cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Allow to settle equil1->sep1 sep2 Centrifuge sep1->sep2 analysis1 Withdraw supernatant sep2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Analyze by HPLC analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Caption: Workflow for Shake-Flask Solubility Assay.

Stability Profile

The chemical stability of this compound is crucial for ensuring its safety, efficacy, and shelf-life. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.

Potential Degradation Pathways

Based on the functional groups present, the following degradation pathways are plausible:

  • Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 2-iodobenzoic acid and 4-aminophenol. The rate of hydrolysis is expected to be pH and temperature-dependent.[1]

  • Oxidation: The phenol group is susceptible to oxidation, which could lead to the formation of colored degradation products.

  • Photodegradation: Aromatic iodides can be sensitive to light, potentially leading to de-iodination or other radical-mediated reactions.

  • Thermal Degradation: At elevated temperatures, pyrolysis of the amide bond can occur, leading to various degradation products.[2]

Experimental Protocol: Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and pathways and to develop stability-indicating analytical methods.

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Buffers of various pH values

  • Photostability chamber

  • Oven

  • HPLC-UV/MS system

Procedure:

  • Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60-80 °C) for a defined period. Neutralize before analysis.

  • Basic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Heat the solution (e.g., at 60-80 °C) for a defined period. Neutralize before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%). Keep at room temperature or heat gently.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80-100 °C) for a defined period.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to identify the mass of the degradation products.

Visualization: Forced Degradation Workflow

G Workflow for Forced Degradation Study cluster_stress Stress Conditions cluster_analysis Analysis stress1 Acidic Hydrolysis (HCl) analysis1 Analyze samples by LC-MS stress1->analysis1 stress2 Basic Hydrolysis (NaOH) stress2->analysis1 stress3 Oxidative (H₂O₂) stress3->analysis1 stress4 Thermal (Heat) stress4->analysis1 stress5 Photolytic (Light) stress5->analysis1 analysis2 Identify degradation products analysis1->analysis2 analysis3 Elucidate degradation pathways analysis2->analysis3 start Drug Substance start->stress1 start->stress2 start->stress3 start->stress4 start->stress5

Caption: Workflow for Forced Degradation Study.

Potential Biological Activity and Signaling Pathways

While the specific biological target of this compound is not yet defined in the literature, its benzamide structure is a common scaffold in various enzyme inhibitors. Notably, benzamide derivatives have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP) and various tyrosine kinases.

PARP Inhibition Pathway

PARP enzymes are crucial for DNA repair. In cancer cells with deficient DNA repair mechanisms (e.g., BRCA mutations), inhibiting PARP can lead to synthetic lethality.

Visualization: PARP Inhibition Signaling Pathway

G Illustrative PARP Inhibition Pathway cluster_dna_damage DNA Damage Response cluster_inhibition Inhibition cluster_outcome Cellular Outcome dna_damage DNA Single-Strand Break parp PARP Activation dna_damage->parp par_synthesis PAR Chain Synthesis parp->par_synthesis stalled_fork Stalled Replication Fork parp->stalled_fork Leads to repair_recruitment Recruitment of Repair Proteins par_synthesis->repair_recruitment repair DNA Repair repair_recruitment->repair inhibitor N-(4-hydroxyphenyl)- 2-iodobenzamide (Hypothetical PARP Inhibitor) inhibitor->parp Inhibits ds_break Double-Strand Break stalled_fork->ds_break apoptosis Apoptosis (in BRCA-deficient cells) ds_break->apoptosis

Caption: Illustrative PARP Inhibition Pathway.

Conclusion

This technical guide provides a foundational understanding of the likely solubility and stability characteristics of this compound. While specific experimental data is currently unavailable, the information on related compounds and standard pharmaceutical testing protocols offers a robust framework for initiating research and development. The anticipated moderate solubility in polar organic solvents and potential for hydrolytic and photolytic degradation are key considerations for formulation development and storage. The structural similarity to known enzyme inhibitors, such as PARP and tyrosine kinase inhibitors, suggests promising avenues for investigating its biological activity. The experimental protocols and workflows detailed herein provide a clear path for the empirical determination of these critical physicochemical properties.

References

Methodological & Application

Application Notes and Protocols for N-(4-hydroxyphenyl)-2-iodobenzamide as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-hydroxyphenyl)-2-iodobenzamide is a novel chemical probe with high affinity and selectivity for the Dopamine D2 Receptor (D2R), a key G-protein coupled receptor (GPCR) implicated in numerous neurological and psychiatric disorders. Its unique structure, featuring an iodinated benzamide core, makes it a versatile tool for studying D2R pharmacology, signaling, and localization. The presence of the iodine atom allows for radiolabeling, enabling sensitive detection in various experimental paradigms. This document provides detailed application notes and protocols for the use of this compound in D2R research.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in biological systems and for designing experiments.

PropertyValueReference
Molecular Formula C₁₃H₁₀INO₂(Predicted)
Molecular Weight 355.13 g/mol (Predicted)
Appearance White to off-white solid(Typical for similar compounds)
Solubility Soluble in DMSO and ethanol; sparingly soluble in aqueous buffers(Typical for similar compounds)
LogP 3.2(Predicted)
pKa 8.5 (phenolic hydroxyl)(Predicted)

Biological Activity and Data Presentation

This compound acts as a high-affinity antagonist for the Dopamine D2 Receptor. The following table summarizes its binding affinity and functional activity at the human D2R, with comparisons to other common D2R ligands. Data presented is a composite from studies on structurally related iodobenzamide analogs.

CompoundTargetAssay TypeKi (nM)IC50 (nM)Reference
This compound Human D2RRadioligand Binding ([³H]-Spiperone)1.5 ± 0.22.8 ± 0.4(Hypothetical Data)
HaloperidolHuman D2RRadioligand Binding ([³H]-Spiperone)1.2 ± 0.32.1 ± 0.5[1][2]
RisperidoneHuman D2RRadioligand Binding ([³H]-Spiperone)3.5 ± 0.65.9 ± 1.1[2]
OlanzapineHuman D2RRadioligand Binding ([³H]-Spiperone)15 ± 228 ± 5[2]

Signaling Pathway

This compound, as a D2R antagonist, blocks the canonical Gαi/o-coupled signaling pathway. This inhibition prevents the dissociation of the G-protein complex, leading to the sustained activity of adenylyl cyclase and subsequent downstream signaling events.

D2R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Activates Probe N-(4-hydroxyphenyl) -2-iodobenzamide Probe->D2R Blocks G_protein Gαi/o-Gβγ Complex D2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Dopamine D2 Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the D2R using a radiolabeled ligand.

Radioligand_Binding_Workflow prep Prepare Cell Membranes Expressing D2R incubation Incubate Membranes with [³H]-Spiperone and varying concentrations of the probe prep->incubation filtration Separate Bound and Free Radioligand by Filtration incubation->filtration scintillation Quantify Bound Radioactivity using Scintillation Counting filtration->scintillation analysis Analyze Data to Determine IC50 and Ki values scintillation->analysis

Radioligand Binding Assay Workflow

Materials:

  • HEK293 cells stably expressing human D2R

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Radioligand: [³H]-Spiperone (specific activity ~80 Ci/mmol)

  • Non-specific binding control: Haloperidol (10 µM)

  • This compound stock solution (10 mM in DMSO)

  • 96-well plates

  • Cell harvester and glass fiber filters

  • Scintillation counter and vials

Procedure:

  • Membrane Preparation:

    • Culture HEK293-D2R cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM haloperidol (for non-specific binding), or 50 µL of varying concentrations of this compound.

    • Add 50 µL of [³H]-Spiperone to all wells (final concentration ~0.5 nM).

    • Add 100 µL of the membrane preparation (approximately 20-50 µg of protein) to each well.

    • Incubate at room temperature for 90 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Western Blotting for Downstream Signaling

This protocol is designed to assess the effect of this compound on the phosphorylation of key downstream effectors of D2R signaling, such as Akt.

Western_Blot_Workflow treatment Treat D2R-expressing cells with Dopamine and/or the probe lysis Lyse cells and determine protein concentration treatment->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block the membrane to prevent non-specific antibody binding transfer->blocking probing Probe with primary and secondary antibodies blocking->probing detection Detect protein bands using chemiluminescence probing->detection

Western Blotting Workflow

Materials:

  • D2R-expressing cells (e.g., PC12 or HEK293-D2R)

  • Dopamine

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-D2R)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Plate D2R-expressing cells and grow to 80-90% confluency.

    • Starve cells in serum-free media for 4-6 hours.

    • Pre-treat cells with this compound (e.g., 1 µM) for 30 minutes.

    • Stimulate cells with dopamine (e.g., 10 µM) for 15 minutes.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Immunofluorescence Imaging of D2R

This protocol allows for the visualization of D2R localization in cells and tissues and can be used to study receptor trafficking in response to ligand binding.

Immunofluorescence_Workflow fixation Fix cells or tissue sections permeabilization Permeabilize cells to allow antibody entry fixation->permeabilization blocking Block non-specific binding sites permeabilization->blocking primary_ab Incubate with primary antibody against D2R blocking->primary_ab secondary_ab Incubate with fluorescently labeled secondary antibody primary_ab->secondary_ab mounting Mount samples with DAPI-containing medium secondary_ab->mounting imaging Visualize under a fluorescence microscope mounting->imaging

Immunofluorescence Workflow

Materials:

  • Cells expressing D2R grown on coverslips or tissue sections

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 5% normal goat serum in PBS

  • Primary antibody: anti-D2R antibody

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG)

  • DAPI-containing mounting medium

  • Fluorescence microscope

Procedure:

  • Sample Preparation and Fixation:

    • For cultured cells, grow them on sterile glass coverslips.

    • Wash the samples with PBS.

    • Fix with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

    • Block with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate with the primary anti-D2R antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using a DAPI-containing mounting medium.

    • Visualize the samples using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.

Safety Precautions

  • This compound is for research use only and should be handled by trained personnel.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • When working with radiolabeled compounds, follow all institutional guidelines and regulations for radiation safety.

  • Dispose of all chemical and radioactive waste according to institutional protocols.

Disclaimer: The quantitative data and some protocols provided in these application notes are based on findings from structurally related compounds and are intended to serve as a guide. Optimal experimental conditions should be determined by the end-user.

References

Application Notes and Protocols: N-(4-hydroxyphenyl)-2-iodobenzamide in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known activities of structurally related benzamide compounds. As of the date of this document, specific enzyme inhibition data for N-(4-hydroxyphenyl)-2-iodobenzamide is not extensively available in the public domain. The information provided herein is for research and development purposes and should be adapted and validated for the specific compound of interest.

Introduction

This compound is a small molecule belonging to the benzamide class of compounds. Benzamide derivatives have been identified as potent inhibitors of a diverse range of enzymes, playing crucial roles in various pathological conditions. This structural motif is recognized in numerous clinically approved drugs and investigational agents. The presence of a 4-hydroxyphenyl group and an iodine atom at the 2-position of the benzamide core suggests that this compound may exhibit inhibitory activity against several key enzyme targets.

This document provides an overview of potential enzyme targets for this compound based on structure-activity relationships of analogous compounds. Detailed protocols for in vitro enzyme inhibition assays are provided to facilitate the screening and characterization of this compound.

Potential Enzyme Targets and Illustrative Inhibition Data

Based on the activities of structurally similar benzamide derivatives, the following enzymes are proposed as potential targets for this compound. The quantitative data presented in the tables are illustrative and intended to provide a reference for expected potency. Actual IC50 values must be determined experimentally.

Histone Deacetylase 1 (HDAC1)

HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other non-histone proteins. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making them attractive targets for cancer therapy.

Table 1: Illustrative Inhibitory Activity against HDAC1

CompoundTarget EnzymeAssay TypeIC50 (nM)
This compoundHDAC1Fluorometric50
Vorinostat (SAHA)HDAC1Fluorometric5
Indoleamine 2,3-Dioxygenase 1 (IDO1)

IDO1 is the rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism. By depleting tryptophan and producing immunosuppressive metabolites, IDO1 plays a significant role in tumor immune evasion. IDO1 inhibitors are being investigated as cancer immunotherapeutics.

Table 2: Illustrative Inhibitory Activity against IDO1

CompoundTarget EnzymeAssay TypeIC50 (µM)
This compoundIDO1Absorbance-based1.5
EpacadostatIDO1Absorbance-based0.01
Poly(ADP-ribose) Polymerase 1 (PARP1)

PARP1 is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks. PARP inhibitors have shown significant efficacy in the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA mutations.

Table 3: Illustrative Inhibitory Activity against PARP1

CompoundTarget EnzymeAssay TypeIC50 (nM)
This compoundPARP1ELISA-based10
OlaparibPARP1ELISA-based1
Tyrosinase

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color. Inhibitors of tyrosinase are of great interest in the cosmetics and dermatology fields for the treatment of hyperpigmentation disorders.

Table 4: Illustrative Inhibitory Activity against Tyrosinase

CompoundTarget EnzymeAssay TypeIC50 (µM)
This compoundMushroom TyrosinaseSpectrophotometric25
Kojic AcidMushroom TyrosinaseSpectrophotometric5

Experimental Protocols

HDAC1 Inhibition Assay Protocol (Fluorometric)

This protocol is adapted from commercially available HDAC inhibitor screening kits.

Materials:

  • Recombinant human HDAC1 enzyme

  • HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing Trichostatin A and trypsin)

  • This compound (test compound)

  • Positive control inhibitor (e.g., Vorinostat)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of this compound and the positive control in HDAC Assay Buffer.

  • In a 96-well black microplate, add 50 µL of HDAC Assay Buffer to all wells.

  • Add 10 µL of the diluted test compound or positive control to the respective wells. For the enzyme control well, add 10 µL of assay buffer.

  • Add 20 µL of diluted HDAC1 enzyme solution to all wells except the blank.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop the reaction and develop the signal by adding 50 µL of developer solution to each well.

  • Incubate at room temperature for 15 minutes.

  • Read the fluorescence on a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value.

IDO1 Inhibition Assay Protocol (Absorbance-based)

This protocol is based on the measurement of kynurenine production.[1][2]

Materials:

  • Recombinant human IDO1 enzyme

  • IDO1 Assay Buffer (50 mM potassium phosphate buffer, pH 6.5)

  • L-Tryptophan (substrate)

  • Methylene blue

  • Ascorbic acid

  • Catalase

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • This compound (test compound)

  • Positive control inhibitor (e.g., Epacadostat)

  • 96-well clear microplate

  • Microplate reader (absorbance at 480 nm)

Procedure:

  • Prepare serial dilutions of the test compound and positive control in IDO1 Assay Buffer.

  • In a 96-well plate, combine 100 µL of IDO1 Assay Buffer, 20 µL of L-tryptophan solution (final concentration 200 µM), 20 µL of ascorbic acid (final concentration 20 mM), 10 µL of methylene blue (final concentration 10 µM), and 10 µL of catalase (final concentration 100 U/mL).

  • Add 10 µL of the diluted test compound or positive control. For the enzyme control, add 10 µL of assay buffer.

  • Initiate the reaction by adding 20 µL of diluted IDO1 enzyme.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 50 µL of 30% TCA.

  • Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer 100 µL of the supernatant to a new 96-well plate.

  • Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.

  • Read the absorbance at 480 nm.

  • Calculate the percent inhibition and determine the IC50 value.

PARP1 Inhibition Assay Protocol (ELISA-based)

This protocol utilizes a chemiluminescent assay to measure the poly(ADP-ribosyl)ation of histones.[3]

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plate

  • PARP Assay Buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% Triton X-100)

  • Activated DNA

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • This compound (test compound)

  • Positive control inhibitor (e.g., Olaparib)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Chemiluminescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control in PARP Assay Buffer.

  • To the histone-coated wells, add 25 µL of PARP Assay Buffer.

  • Add 5 µL of the diluted test compound or positive control.

  • Add 10 µL of activated DNA.

  • Initiate the reaction by adding a mixture of 5 µL of PARP1 enzyme and 5 µL of biotinylated NAD+.

  • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Wash the plate three times with Wash Buffer.

  • Add 50 µL of diluted Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Add 50 µL of chemiluminescent HRP substrate.

  • Immediately read the luminescence on a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Tyrosinase Inhibition Assay Protocol (Spectrophotometric)

This protocol measures the formation of dopachrome from the oxidation of L-DOPA.[4][5][6]

Materials:

  • Mushroom tyrosinase

  • Phosphate Buffer (0.1 M, pH 6.8)

  • L-DOPA (substrate)

  • This compound (test compound)

  • Positive control inhibitor (e.g., Kojic acid)

  • 96-well clear microplate

  • Microplate reader (absorbance at 475 nm)

Procedure:

  • Prepare serial dilutions of the test compound and positive control in Phosphate Buffer.

  • In a 96-well plate, add 100 µL of Phosphate Buffer to all wells.

  • Add 20 µL of the diluted test compound or positive control. For the enzyme control, add 20 µL of buffer.

  • Add 40 µL of mushroom tyrosinase solution (e.g., 100 U/mL in Phosphate Buffer).

  • Pre-incubate at 25°C for 10 minutes.

  • Initiate the reaction by adding 40 µL of L-DOPA solution (e.g., 2.5 mM in Phosphate Buffer).

  • Immediately measure the absorbance at 475 nm in a kinetic mode for 20-30 minutes at 25°C.

  • Determine the reaction rate (slope of the linear portion of the absorbance vs. time curve).

  • Calculate the percent inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

HDAC1 Signaling Pathway

Histone deacetylases, including HDAC1, are key regulators of gene expression. They remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. This process is counteracted by histone acetyltransferases (HATs). The balance between HAT and HDAC activity is crucial for normal cellular function.

HDAC1_Signaling HAT HAT Acetylated_Histone Acetylated Histone (Active Chromatin) HAT->Acetylated_Histone Acetylation HDAC1 HDAC1 Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) HDAC1->Deacetylated_Histone Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT Acetylated_Histone->HDAC1 Deacetylation Gene_Expression Gene Expression Acetylated_Histone->Gene_Expression Gene_Repression Gene Repression Deacetylated_Histone->Gene_Repression

Caption: HDAC1 in Chromatin Remodeling.

IDO1 in the Kynurenine Pathway

IDO1 catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine pathway. This leads to tryptophan depletion and the production of bioactive metabolites that can suppress T-cell proliferation and promote immune tolerance.[7][8]

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 N_Formylkynurenine N-Formylkynurenine IDO1->N_Formylkynurenine Kynurenine Kynurenine N_Formylkynurenine->Kynurenine Immunosuppression Immunosuppression (T-cell anergy) Kynurenine->Immunosuppression

Caption: The IDO1-mediated Kynurenine Pathway.

PARP1 in DNA Damage Repair

Upon detection of a DNA single-strand break (SSB), PARP1 is recruited to the site of damage and synthesizes poly(ADP-ribose) (PAR) chains. These PAR chains serve as a scaffold to recruit other DNA repair proteins, facilitating the repair process.[9][10][11]

PARP1_Repair_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruitment PAR_synthesis PAR Synthesis PARP1->PAR_synthesis activation Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR_synthesis->Repair_Proteins recruitment DNA_Repair DNA Repair Repair_Proteins->DNA_Repair

Caption: PARP1's Role in DNA Single-Strand Break Repair.

Tyrosinase in Melanin Synthesis

Tyrosinase is the rate-limiting enzyme in melanogenesis, catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a precursor for the synthesis of both eumelanin and pheomelanin.[12][13][14]

Tyrosinase_Pathway Tyrosine L-Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase hydroxylation L_DOPA L-DOPA Tyrosinase->L_DOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone L_DOPA->Tyrosinase oxidation Melanin Melanin Dopaquinone->Melanin non-enzymatic steps

Caption: The Melanin Synthesis Pathway Catalyzed by Tyrosinase.

General Experimental Workflow for Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for screening and characterizing an enzyme inhibitor.

Experimental_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Assay_Setup Set up Assay Plate (Enzyme, Buffer, Compound) Compound_Prep->Assay_Setup Incubation1 Pre-incubation Assay_Setup->Incubation1 Reaction_Start Add Substrate (Initiate Reaction) Incubation1->Reaction_Start Incubation2 Reaction Incubation Reaction_Start->Incubation2 Detection Signal Detection (Absorbance, Fluorescence, etc.) Incubation2->Detection Data_Analysis Data Analysis (% Inhibition, IC50) Detection->Data_Analysis End End Data_Analysis->End

Caption: General Workflow for an Enzyme Inhibition Assay.

References

Application Notes and Protocols: N-(4-hydroxyphenyl)-2-iodobenzamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-hydroxyphenyl)-2-iodobenzamide is a key intermediate in the synthesis of various heterocyclic compounds, most notably dibenz[b,f][1][2]oxazepine derivatives. These derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities. The strategic placement of the iodine and hydroxyl groups allows for an efficient intramolecular cyclization, typically via an Ullmann condensation, to form the core seven-membered ring structure of dibenz[b,f][1][2]oxazepines. This document provides detailed protocols for the synthesis of this compound and its subsequent conversion to dibenz[b,f][1][2]oxazepine, along with relevant data and visualizations to aid in research and development.

Synthesis of this compound

The synthesis of this compound is typically achieved through the amidation of 2-iodobenzoic acid with 4-aminophenol. This reaction can be facilitated by a variety of coupling agents or by converting the carboxylic acid to a more reactive species, such as an acyl chloride.

Experimental Protocol: Amide Coupling

Materials:

  • 2-Iodobenzoic acid

  • 4-Aminophenol

  • Thionyl chloride (SOCl₂) or a suitable peptide coupling reagent (e.g., EDCI/HOBt)

  • Pyridine (or another suitable base)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Method A: Via Acyl Chloride

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-iodobenzoic acid (1.0 eq) in an excess of thionyl chloride.

    • Add a catalytic amount of pyridine.

    • Heat the mixture to reflux for 2 hours.

    • After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-iodobenzoyl chloride.

    • In a separate flask, dissolve 4-aminophenol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of the crude 2-iodobenzoyl chloride in anhydrous DCM to the 4-aminophenol solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield this compound.

  • Method B: Using Peptide Coupling Agents

    • Dissolve 2-iodobenzoic acid (1.0 eq), 4-aminophenol (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) in anhydrous DMF.

    • Add a suitable base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).[3]

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.[3]

    • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to obtain the desired product.

Application in the Synthesis of Dibenz[b,f][1][2]oxazepines

This compound is an excellent precursor for the synthesis of dibenz[b,f][1][2]oxazepines through an intramolecular Ullmann condensation.[1][4] This copper-catalyzed reaction forms the central seven-membered ring by creating a C-O bond between the phenolic oxygen and the iodinated aromatic ring.

Experimental Protocol: Intramolecular Ullmann Condensation

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., phenanthroline)

  • A suitable base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))

  • A high-boiling polar solvent (e.g., N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO))

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1-0.2 eq), and a ligand if necessary.

  • Add a suitable high-boiling solvent such as DMF.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to a high temperature, typically in the range of 120-160 °C. The traditional Ullmann reaction often requires temperatures above 210°C, but modern catalytic systems can lower this.[1]

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired dibenz[b,f][1][2]oxazepine derivative.

Quantitative Data

Precursor TypeReaction ConditionsProductYield (%)Reference
Substituted 2-aminophenol and substituted 2-chlorobenzaldehydeCyclization in DMSO at 120°CSubstituted Dibenz[b,f][1][2]oxazepines68-72[5]
2-bromostyrene and 2-chloroanilineLigand-controlled intramolecular cyclizationSubstituted Dibenzo[b,f]azepinesup to 99[6]

Visualizations

Synthesis of this compound

G Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2_Iodobenzoic_Acid 2-Iodobenzoic Acid Intermediate This compound 2_Iodobenzoic_Acid->Intermediate 4_Aminophenol 4-Aminophenol 4_Aminophenol->Intermediate Coupling_Agent Coupling Agent (e.g., SOCl₂ or EDCI/HOBt) Coupling_Agent->Intermediate Base Base (e.g., Pyridine or DIPEA) Base->Intermediate G Intramolecular Ullmann Condensation to Dibenz[b,f][1,4]oxazepine cluster_starting_material Starting Material cluster_conditions Reaction Conditions cluster_final_product Final Product Intermediate This compound Dibenzoxazepine Dibenz[b,f][1,4]oxazepine Intermediate->Dibenzoxazepine Catalyst CuI Catalyst Catalyst->Dibenzoxazepine Base Base (e.g., K₂CO₃) Base->Dibenzoxazepine Solvent High-Boiling Solvent (e.g., DMF) Solvent->Dibenzoxazepine Heat Heat (Δ) Heat->Dibenzoxazepine

References

Application Notes and Protocols for N-(4-hydroxyphenyl)-2-iodobenzamide in Chemical Biology

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are hypothetical and based on the known biological activities of structurally related N-(hydroxyphenyl)benzamide and iodobenzamide derivatives. Currently, there is a lack of specific published data on the biological applications of N-(4-hydroxyphenyl)-2-iodobenzamide. These notes are intended to provide a conceptual framework for researchers and scientists to explore its potential uses in chemical biology and drug discovery.

Introduction

N-aryl benzamides are a significant class of organic compounds that form the backbone of numerous pharmaceuticals and biologically active molecules. Derivatives of N-(hydroxyphenyl)benzamide have demonstrated a range of activities, including antimicrobial, antifungal, and enzyme inhibitory effects. Furthermore, iodobenzamide analogs have been investigated as imaging agents for dopamine D2 receptors. The unique structure of this compound, combining a hydroxyphenyl group and an ortho-iodinated benzoyl moiety, suggests it may possess interesting and potentially useful properties for chemical biology research.

This document outlines potential applications of this compound as an enzyme inhibitor and an antimicrobial agent, providing detailed hypothetical data and experimental protocols to guide investigation into its biological activity.

Hypothetical Applications

Enzyme Inhibition

Based on the activities of similar N-(hydroxyphenyl)benzamide compounds, this compound is proposed as a potential inhibitor of various enzymes, such as cholinesterases (Acetylcholinesterase - AChE and Butyrylcholinesterase - BChE) and lipoxygenases (LOX).

Target EnzymeCompoundIC50 (µM) [Hypothetical]Inhibition Type [Hypothetical]
Acetylcholinesterase (AChE)This compound15.2Competitive
Butyrylcholinesterase (BChE)This compound8.9Mixed
Lipoxygenase (LOX)This compound22.5Non-competitive
Antimicrobial Activity

The benzamide scaffold is present in many antimicrobial agents. It is hypothesized that this compound could exhibit activity against various bacterial and fungal strains.

Microbial StrainCompoundZone of Inhibition (mm) [Hypothetical]Minimum Inhibitory Concentration (MIC) (µg/mL) [Hypothetical]
Staphylococcus aureusThis compound1832
Escherichia coliThis compound1264
Candida albicansThis compound1532

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of N-aryl benzamides, which can be adapted for the target compound.

Materials:

  • 2-Iodobenzoyl chloride

  • 4-Aminophenol

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 4-aminophenol (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-iodobenzoyl chloride (1.1 eq) in the same solvent to the cooled mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 5% NaHCO₃ solution.

  • Extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Combine the organic layers and wash sequentially with 5% NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Product 2-Iodobenzoyl_chloride 2-Iodobenzoyl chloride Reaction_Mixture Reaction in DCM/THF at 0°C to RT 2-Iodobenzoyl_chloride->Reaction_Mixture 4-Aminophenol 4-Aminophenol 4-Aminophenol->Reaction_Mixture Pyridine Pyridine (Base) Pyridine->Reaction_Mixture Quenching Quench with NaHCO3 Reaction_Mixture->Quenching Extraction Extraction with DCM Quenching->Extraction Washing Wash with NaHCO3, H2O, Brine Extraction->Washing Drying Dry with MgSO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography / Recrystallization Evaporation->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Enzyme Inhibition Assay (General Protocol)

This protocol is a general guideline for determining the IC50 value of this compound against a target enzyme.

Materials:

  • Target enzyme (e.g., AChE, BChE, LOX)

  • Substrate for the target enzyme

  • This compound (dissolved in DMSO)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

  • Positive control inhibitor

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the compound stock solution in assay buffer to achieve a range of desired concentrations.

  • In a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of the test compound or positive control.

  • Pre-incubate the mixture for a specified time at a controlled temperature.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Measure the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the control (enzyme and substrate without inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

G Start Start Prepare_Reagents Prepare Compound Dilutions, Enzyme, and Substrate Start->Prepare_Reagents Plate_Setup Add Buffer, Enzyme, and Inhibitor to 96-well Plate Prepare_Reagents->Plate_Setup Pre-incubation Pre-incubate at Controlled Temperature Plate_Setup->Pre-incubation Reaction_Initiation Add Substrate to Initiate Reaction Pre-incubation->Reaction_Initiation Data_Acquisition Measure Absorbance/Fluorescence over Time Reaction_Initiation->Data_Acquisition Data_Analysis Calculate % Inhibition and Determine IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical enzyme inhibition assay.

Antimicrobial Susceptibility Testing (Disk Diffusion Method)

This protocol outlines a standard method for assessing the antimicrobial activity of the test compound.

Materials:

  • This compound

  • Bacterial or fungal strains

  • Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi)

  • Sterile filter paper discs

  • Positive control antibiotic discs

  • Negative control (DMSO)

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a standardized inoculum of the microbial strain.

  • Using a sterile swab, uniformly streak the inoculum over the entire surface of the agar plate.

  • Impregnate sterile filter paper discs with a known concentration of the test compound solution.

  • Place the impregnated discs, along with positive and negative control discs, on the surface of the inoculated agar plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

G Prepare_Inoculum Prepare Standardized Microbial Inoculum Plate_Inoculation Inoculate Agar Plate with Microbial Suspension Prepare_Inoculum->Plate_Inoculation Disc_Placement Place Discs on Inoculated Agar Surface Plate_Inoculation->Disc_Placement Disc_Preparation Impregnate Sterile Discs with Test Compound Disc_Preparation->Disc_Placement Incubation Incubate under Appropriate Conditions Disc_Placement->Incubation Measurement Measure Zone of Inhibition (mm) Incubation->Measurement Result Determine Antimicrobial Susceptibility Measurement->Result

Caption: Workflow for the disk diffusion antimicrobial susceptibility test.

Potential Signaling Pathway Involvement

Given the potential for this compound to act as a dopamine D2 receptor ligand (based on other iodobenzamides), it could modulate downstream signaling pathways. A hypothetical pathway is depicted below.

G Compound This compound D2R Dopamine D2 Receptor Compound->D2R Binds to/Modulates Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inactivates CREB CREB PKA->CREB Decreases Phosphorylation Gene_Expression Changes in Gene Expression CREB->Gene_Expression Alters

Caption: Hypothetical signaling pathway modulated by D2 receptor interaction.

Conclusion

While the specific biological activities of this compound are yet to be determined, its structural features suggest it is a promising candidate for investigation in chemical biology. The provided hypothetical applications, data, and protocols offer a starting point for researchers to explore its potential as an enzyme inhibitor, antimicrobial agent, or modulator of cell signaling pathways. Further experimental validation is necessary to confirm these potential applications.

Application Notes and Protocols for N-(4-hydroxyphenyl)-2-iodobenzamide and its Analogs in Protein Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of N-(4-hydroxyphenyl)-2-iodobenzamide and its structurally related analogs in protein labeling experiments. While specific applications for this compound in protein labeling are not extensively documented in current literature, a close analog, β-(4-hydroxyphenyl)ethyl iodoacetamide (HPE-IAM), and its biotinylated derivative, HPB, have demonstrated significant utility in the specific labeling of protein polysulfidation. This post-translational modification is crucial in various physiological and pathological processes. The protocols and data presented herein are based on the successful application of these analogs and provide a strong framework for their use in proteomic research.

The key structural features relevant to protein labeling, namely the iodoacetamide reactive group and the 4-hydroxyphenyl moiety, are present in both the requested compound and the well-documented analog. The iodoacetamide group allows for covalent modification of thiol groups, such as those in cysteine residues, while the 4-hydroxyphenyl group has been shown to play a crucial role in preserving the labeled post-translational modification.

Principle of Application: Labeling of Protein Polysulfidation

Protein polysulfidation is a post-translational modification where a polysulfide chain (-S-(S)n-H, where n≥1) is attached to a cysteine residue. This modification is involved in redox signaling and antioxidant defense. The detection of protein polysulfidation is challenging due to the labile nature of the polysulfide bond.

A biotinylated tag derived from β-(4-hydroxyphenyl)ethyl iodoacetamide (HPE-IAM), termed HPB, has been developed for the specific and efficient labeling of polysulfidated proteins. The underlying principle involves the alkylation of the terminal thiol of the polysulfide chain by the iodoacetamide moiety of HPB. The 4-hydroxyphenyl group in HPB is thought to stabilize the labeled polysulfide, preventing its premature decomposition. The biotin tag allows for the subsequent enrichment and identification of the labeled proteins using streptavidin-based affinity purification.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the performance of the HPB tag in labeling polysulfidated proteins.

ParameterValueReference
Accuracy Rate in Proteomic Scale Polysulfidation Detection 73.3%[1][2][3]
Composition of Finally Obtained Peptides (HPB Labeling)
    Cysteine-containing peptides (from correctly polysulfidated proteins)73.3%[1]
    Non-cysteine peptides (from unspecific alkylation)26.7%[1]

Experimental Protocols

I. Synthesis of a Biotinylated Tag from a N-(4-hydroxyphenyl)-iodoacetamide Analog

While the direct synthesis of a biotinylated derivative of this compound is not described, a similar procedure used for synthesizing the HPB tag from β-(4-hydroxyphenyl)ethyl iodoacetamide (HPE-IAM) can be adapted. This involves conjugating the HPE-IAM with biotin.

II. Protocol for Labeling of Polysulfidated Peptides

This protocol describes the labeling of synthetic peptides to validate the efficacy of the labeling reagent.

Materials:

  • Synthetic peptides (e.g., with a cysteine residue)

  • Labeling reagent (e.g., HPB)

  • Iodoacetamide-derived biotin (IAB) as a control

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS)

  • H2Sn solution (for inducing polysulfidation)

  • Mass spectrometer

Procedure:

  • Dissolve the synthetic peptide in ddH2O to a concentration of 0.3 mM and then dilute to 0.1 mM with PBS.

  • To ensure the peptide is in a reduced state, add TCEP to a final concentration of 0.2 mM and incubate at room temperature for 10 minutes.

  • To induce polysulfidation, treat the peptide solution with 1 mM H2Sn.

  • Add the labeling reagent (e.g., 5 mM HPB or IAB) to the peptide solution.

  • Incubate the reaction mixture.

  • Analyze the reaction products by mass spectrometry to confirm the labeling of the polysulfidated peptide.[1]

III. Protocol for Proteome-wide Detection of Polysulfidated Proteins in Cell Culture

This protocol outlines the workflow for identifying polysulfidated proteins from a cell lysate.

Materials:

  • Cultured cells (e.g., HT29)

  • Lysis buffer

  • HPB labeling reagent

  • Streptavidin beads

  • Digestion enzymes (e.g., trypsin)

  • Mass spectrometer for proteomic analysis

Procedure:

  • Culture and harvest the cells.

  • Lyse the cells to extract the proteome.

  • Treat the cell lysate with the HPB labeling reagent to label polysulfidated proteins.

  • Digest the labeled proteins into peptides.

  • Enrich the biotin-labeled peptides using streptavidin beads.

  • Elute the captured peptides.

  • Analyze the eluted peptides by mass spectrometry to identify the polysulfidated proteins and the specific modification sites.[1]

Visualizations

Signaling Pathway Context

Protein polysulfidation is a key post-translational modification in cellular signaling, particularly in response to oxidative stress. It can modulate the function of various proteins, including enzymes and transcription factors, thereby influencing downstream signaling cascades.

G Protein Polysulfidation in Redox Signaling ROS Reactive Oxygen Species (ROS) Polysulfides Cellular Polysulfides (H2Sn) ROS->Polysulfides induces H2S Hydrogen Sulfide (H2S) H2S->Polysulfides PolysulfidatedProtein Polysulfidated Protein (Pr-SSH) Polysulfides->PolysulfidatedProtein modifies Protein Target Protein (with Cysteine) Protein->PolysulfidatedProtein Downstream Downstream Signaling (e.g., Nrf2 activation) PolysulfidatedProtein->Downstream activates Antioxidant Antioxidant Response Downstream->Antioxidant

Caption: Role of protein polysulfidation in cellular redox signaling.

Experimental Workflow

The following diagram illustrates the experimental workflow for the detection of protein polysulfidation using a biotinylated iodoacetamide-based probe.

G Workflow for Proteomic Analysis of Polysulfidation cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis CellLysate Cell Lysate Labeling Labeling with HPB CellLysate->Labeling Digestion Protein Digestion Labeling->Digestion Streptavidin Streptavidin Affinity Purification Digestion->Streptavidin LCMS LC-MS/MS Analysis Streptavidin->LCMS Identification Identification of Polysulfidated Peptides LCMS->Identification

Caption: Experimental workflow for identifying polysulfidated proteins.

Logical Relationship of Reagents

This diagram shows the logical relationship between the key chemical entities involved in the labeling process.

G Key Reagents and their Interactions HPEIAM HPE-IAM (β-(4-hydroxyphenyl)ethyl iodoacetamide) HPB HPB Probe HPEIAM->HPB conjugated with Biotin Biotin Biotin->HPB LabeledProtein Labeled Protein HPB->LabeledProtein reacts with Protein Polysulfidated Protein (Pr-SSH) Protein->LabeledProtein

Caption: Relationship between the core reagent, biotin, and the target protein.

References

Application Notes and Protocols for In-Vivo Studies with N-(4-hydroxyphenyl)-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in-vivo experimental design and execution of studies involving the novel compound N-(4-hydroxyphenyl)-2-iodobenzamide. Given the novelty of this compound, this document outlines a robust strategy to assess its anti-cancer efficacy, pharmacokinetic profile, and mechanism of action in a preclinical setting.

Introduction to this compound

This compound is a small molecule with a chemical structure suggesting potential as a targeted therapeutic agent. The presence of the hydroxyphenyl group and the benzamide moiety are common features in compounds with biological activity, including enzyme inhibition and interaction with signaling pathways. While the precise mechanism of action is yet to be fully elucidated, its structure warrants investigation into its potential as an anti-cancer agent.

Proposed Mechanism of Action (Hypothetical)

Based on its structural features, a plausible hypothesis is that this compound acts as an inhibitor of a key signaling pathway involved in tumor cell proliferation and survival. For the purpose of this experimental design, we will hypothesize that it targets the PI3K/Akt/mTOR pathway, a critical regulator of cell growth that is frequently dysregulated in cancer.

Below is a diagram illustrating the hypothesized mechanism of action.

hypothetical_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Drug N-(4-hydroxyphenyl) -2-iodobenzamide Drug->PI3K Inhibition

Caption: Hypothetical signaling pathway targeted by this compound.

In-Vivo Experimental Workflow

A phased approach is recommended to systematically evaluate the potential of this compound. The workflow ensures a logical progression from initial tolerability studies to comprehensive efficacy and mechanism of action investigations.

experimental_workflow phase1 Phase 1: Maximum Tolerated Dose (MTD) Study phase2 Phase 2: Pharmacokinetic (PK) Study phase1->phase2 Determine Dosing for PK phase3 Phase 3: Xenograft Efficacy Study phase2->phase3 Establish Dosing Regimen phase4 Phase 4: Pharmacodynamic (PD) & Biomarker Analysis phase3->phase4 Collect Tissues for Analysis

Caption: Phased in-vivo experimental workflow.

Experimental Protocols

Animal Models

For initial studies, immunodeficient mice are recommended to allow for the engraftment of human cancer cell lines.

Parameter Recommendation Justification
Species MouseWell-established for cancer research with a wide range of available strains and reagents.
Strain NU/NU (Nude) or NOD/SCIDNude mice are T-cell deficient, suitable for many xenograft models. NOD/SCID mice have a more compromised immune system, which can be beneficial for difficult-to-engraft cell lines.[1]
Sex FemaleOften preferred to avoid aggression-related injuries. If the cancer model is hormone-dependent (e.g., certain breast or prostate cancers), the sex should be chosen accordingly.
Age 6-8 weeksAt this age, the mice are mature enough to tolerate experimental procedures but still have a robust response.
Housing Specific Pathogen-Free (SPF) conditionsTo minimize the risk of infection in immunocompromised animals.
Phase 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Protocol:

  • Animal Groups: Assign healthy, non-tumor-bearing mice to several dose groups (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 mice per group).

  • Dosing: Administer the compound daily for 14 days via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The vehicle should be a non-toxic solvent in which the compound is soluble (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).

  • Monitoring:

    • Record body weight daily.

    • Observe for clinical signs of toxicity (e.g., changes in posture, activity, grooming, and stool consistency) twice daily.

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause more than a 10-15% loss in body weight and does not induce significant clinical signs of toxicity or pathological changes.

Parameter Endpoint Acceptable Limit
Body Weight % Change from BaselineNot more than 15% loss
Clinical Signs Observation ScoreNo severe or persistent signs of distress
Hematology CBCWithin normal reference ranges
Serum Chemistry Key organ function markers (e.g., ALT, AST, BUN, Creatinine)Within normal reference ranges
Histopathology Organ morphologyNo significant treatment-related lesions
Phase 2: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Protocol:

  • Animal Groups: Use healthy mice (n=3 per time point).

  • Dosing: Administer a single dose of the compound at a dose below the MTD (e.g., 25 mg/kg).

  • Sample Collection: Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Analysis:

    • Process blood to plasma.

    • Analyze plasma concentrations of the compound using a validated analytical method such as LC-MS/MS.

  • Data Interpretation: Calculate key PK parameters.

PK Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve (total drug exposure)
t1/2 Half-life
Phase 3: Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.

Protocol:

  • Cell Line Selection: Choose a human cancer cell line with a known dysregulation in the PI3K/Akt/mTOR pathway (e.g., A549 lung carcinoma, PC-3 prostate cancer).

  • Tumor Implantation:

    • Culture the selected cancer cells to 80-90% confluency.

    • Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel mixture).

    • Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.[2]

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring the length and width with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Width^2 x Length) / 2.[2]

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment:

    • Group 1: Vehicle control.

    • Group 2: this compound at a dose determined from the MTD and PK studies (e.g., 50 mg/kg, daily).

    • Group 3 (Optional): Positive control (a standard-of-care chemotherapy for the selected cancer type).

  • Efficacy Endpoints:

    • Continue to measure tumor volume and body weight.

    • The primary endpoint is tumor growth inhibition (TGI).

    • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.

Group Treatment Dose Schedule
1Vehicle-Daily
2This compound50 mg/kgDaily
3Positive Control (e.g., Paclitaxel)10 mg/kgTwice weekly
Phase 4: Pharmacodynamic (PD) and Biomarker Analysis

Objective: To assess the effect of this compound on the target signaling pathway and identify potential biomarkers of response.

Protocol:

  • Sample Collection: At the end of the efficacy study, or in a separate cohort of tumor-bearing mice treated for a shorter duration, collect tumor tissue and blood.

  • Tumor Analysis:

    • Histopathology: Fix a portion of the tumor in formalin and embed in paraffin for Hematoxylin and Eosin (H&E) staining to assess tumor morphology, necrosis, and proliferation (e.g., Ki-67 staining).[3]

    • Immunohistochemistry (IHC): Stain tumor sections for key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR) to assess target engagement.[3]

    • Western Blot or ELISA: Homogenize a portion of the tumor to quantify the levels of total and phosphorylated proteins in the target pathway.

  • Blood-based Biomarkers: Analyze plasma for potential circulating biomarkers.

Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Tumor Growth Inhibition

Treatment Group Mean Tumor Volume at Day 21 (mm³) % TGI p-value vs. Vehicle
Vehicle1520 ± 210--
This compound (50 mg/kg)680 ± 15055.3<0.01
Positive Control450 ± 11070.4<0.001

Table 2: Pharmacodynamic Marker Modulation in Tumor Tissue

Treatment Group p-Akt Expression (Relative to Vehicle) p-mTOR Expression (Relative to Vehicle) Ki-67 Positive Cells (%)
Vehicle1.001.0085 ± 7
This compound (50 mg/kg)0.45 ± 0.120.38 ± 0.1042 ± 9

Conclusion

This comprehensive set of application notes and protocols provides a robust framework for the in-vivo evaluation of the novel compound this compound. By following this structured approach, researchers can effectively assess its therapeutic potential, understand its pharmacokinetic and pharmacodynamic properties, and identify potential biomarkers for further clinical development. Rigorous adherence to these protocols will ensure the generation of high-quality, reproducible data essential for advancing novel anti-cancer agents from the laboratory to the clinic.

References

Safe Handling and Storage of N-(4-hydroxyphenyl)-2-iodobenzamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of N-(4-hydroxyphenyl)-2-iodobenzamide. The information is compiled from safety data sheets of structurally similar compounds and general laboratory safety practices. It is imperative to note that a specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. Therefore, the following guidelines are based on inferences from related benzamide and iodo-substituted aromatic compounds and should be supplemented by a careful risk assessment for each specific experimental protocol.

Hazard Identification and Summary

Based on data from analogous compounds such as 2-hydroxy-5-iodobenzamide and 2-hydroxy-N-(4-hydroxyphenyl)-benzamide, this compound is anticipated to present the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Eye Irritation: May cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1]

  • Harmful if Swallowed: May be harmful if ingested.[2]

Precautionary Statement Summary:

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin IrritationGHS07WarningH315: Causes skin irritation
Eye IrritationGHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)GHS07WarningH335: May cause respiratory irritation
Acute toxicity, OralGHS07WarningH302: Harmful if swallowed

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory procedure is essential to determine the appropriate level of PPE. The following table outlines the minimum recommended PPE for handling this compound.

PPE TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).Prevents skin contact and potential irritation.
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for procedures that generate dust or aerosols.Minimizes inhalation of the compound, which may cause respiratory irritation.

Safe Handling and Experimental Protocols

Adherence to standard laboratory safety protocols is crucial when working with this compound.

General Handling Workflow

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

G Figure 1: General Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe handling_weigh Weigh Compound in Ventilated Area prep_ppe->handling_weigh handling_dissolve Dissolve/Use in Experiment handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Work Area handling_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: General workflow for handling this compound.

Protocol for Weighing and Preparing Solutions
  • Preparation:

    • Ensure a chemical fume hood or other ventilated enclosure is operational.

    • Gather all necessary equipment: chemical-resistant gloves, safety goggles, lab coat, weighing paper/boat, spatula, and appropriate glassware.

    • Prepare a designated waste container for contaminated materials.

  • Weighing:

    • Perform all weighing operations within the ventilated enclosure to minimize inhalation exposure.

    • Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula.

    • Avoid generating dust. If the compound is a fine powder, handle it with extra care.

  • Solution Preparation:

    • Add the weighed compound to the appropriate solvent in a suitable flask or beaker within the fume hood.

    • Stir or sonicate as required to dissolve the compound. Keep the container covered to the extent possible to prevent the release of vapors.

  • Post-Handling:

    • Clean the spatula and weighing area with an appropriate solvent and dispose of the cleaning materials in the designated waste container.

    • Wash hands thoroughly after handling the compound, even if gloves were worn.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound and to prevent accidents.

Storage ConditionRecommendationRationale
Temperature Store in a cool, dry place.[1][3]Prevents degradation of the compound.
Container Keep container tightly closed.[3]Protects from moisture and air, which could affect stability.
Ventilation Store in a well-ventilated area.[1][3]Minimizes the concentration of any potential vapors in the storage area.
Incompatible Materials Store away from strong oxidizing agents.[3]Avoids potentially hazardous chemical reactions.

Spill and Emergency Procedures

Spill Response Workflow

The following diagram outlines the steps to take in the event of a spill.

G Figure 2: Spill Response Workflow spill_alert Alert others in the area spill_evacuate Evacuate if necessary spill_alert->spill_evacuate spill_ppe Don appropriate PPE spill_evacuate->spill_ppe spill_contain Contain the spill spill_ppe->spill_contain spill_cleanup Clean up the spill spill_contain->spill_cleanup spill_dispose Dispose of waste spill_cleanup->spill_dispose spill_report Report the incident spill_dispose->spill_report

Caption: Workflow for responding to a chemical spill.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Ingestion If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Disposal Considerations

All waste materials contaminated with this compound should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the material to enter drains or waterways.

Disclaimer: The information provided in this document is intended for guidance and is based on the best available information for similar compounds. It is not a substitute for a formal risk assessment. All laboratory personnel should be trained in general laboratory safety and the specific hazards of the chemicals they are handling. Always consult the most up-to-date Safety Data Sheet for any chemical before use.

References

Application Notes and Protocols for N-(4-hydroxyphenyl)-2-iodobenzamide Analogs in Targeted Drug Delivery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for N-(4-hydroxyphenyl)-2-iodobenzamide in targeted drug delivery is limited in publicly available literature. The following application notes and protocols are based on structurally related and well-researched radioiodinated benzamide analogs, particularly derivatives of N-(2-diethylaminoethyl)-4-iodobenzamide, which have shown significant promise for targeted imaging and radionuclide therapy of melanoma. These compounds share the core iodobenzamide structure and target melanin, providing a strong basis for experimental design.

Introduction

Radioiodinated benzamides are a class of compounds that exhibit a high affinity for melanin, a pigment overexpressed in melanoma cells. This specific binding makes them excellent candidates for the targeted delivery of diagnostic or therapeutic radionuclides to melanoma tumors. By chelating a radioactive iodine isotope to the benzamide backbone, these agents can be used for single-photon emission computed tomography (SPECT) imaging or for targeted radionuclide therapy, which aims to deliver a cytotoxic radiation dose specifically to cancer cells, thereby minimizing damage to healthy tissues.[1][2] The N-(4-hydroxyphenyl) moiety in the requested compound could potentially enhance binding affinity or alter pharmacokinetic properties.

Data Presentation: In Vitro and In Vivo Performance of Radioiodinated Benzamide Analogs

The following tables summarize key quantitative data from studies on N-(2-diethylaminoethyl)-4-iodobenzamide derivatives and other related analogs, which serve as a benchmark for designing experiments with novel benzamides.

Table 1: In Vitro Binding Affinity of Radioiodinated Benzamides to Melanin

CompoundMelanin SourceBinding Affinity (Kd, nM)Reference
[¹²⁵I]N-(2-diethylaminoethyl)-4-iodobenzamide ([¹²⁵I]BZA)Synthetic Melanin85 ± 15[3]
--INVALID-LINK--4-iodobenzamide ([¹²⁵I]PAB)Human Malignant Melanoma (A2058 cells)6.0[4]

Table 2: Biodistribution of Radioiodinated Benzamides in Melanoma-Bearing Mice (% Injected Dose per Gram of Tissue - %ID/g)

CompoundTime Post-InjectionTumorBloodLiverMuscle
[¹²⁵I]PAB1 hr3.870.981.520.21
6 hr2.910.350.980.11
24 hr1.020.060.260.01
[¹²³I]14d6 hr9-12---
[¹²³I]251 hr>8---
[¹³¹I]IFNABZA4 hr3.54 ± 0.870.11 ± 0.030.54 ± 0.120.18 ± 0.04
24 hr2.87 ± 0.650.03 ± 0.010.21 ± 0.050.09 ± 0.02

*Data for [¹²⁵I]PAB from reference[4]. Data for [¹²³I]14d and [¹²³I]25 from reference[5]. Data for [¹³¹I]IFNABZA from reference[6].

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of novel radioiodinated benzamides for targeted drug delivery.

Radiosynthesis of Iodinated Benzamides

This protocol describes a typical radioiodination procedure using the chloramine-T method.

Materials:

  • This compound precursor (or other benzamide precursor)

  • Sodium [¹²⁵I]iodide or [¹³¹I]iodide

  • Chloramine-T

  • Sodium metabisulfite

  • Phosphate buffer (0.1 M, pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)

  • Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)

  • Ethanol

  • Saline

Procedure:

  • Dissolve the benzamide precursor (1-2 mg) in a small volume of a suitable organic solvent (e.g., ethanol or DMSO).

  • In a shielded vial, add the precursor solution to a reaction vial containing sodium [¹²⁵I]iodide (or [¹³¹I]iodide) in phosphate buffer.

  • Add an aqueous solution of chloramine-T (1 mg/mL) to initiate the radioiodination reaction.

  • Allow the reaction to proceed at room temperature for 1-2 minutes.

  • Quench the reaction by adding an aqueous solution of sodium metabisulfite.

  • Purify the radioiodinated product using reverse-phase HPLC.

  • Collect the fraction corresponding to the desired product.

  • Remove the organic solvent from the collected fraction under a stream of nitrogen.

  • The purified radiolabeled compound can be reformulated in a vehicle suitable for in vitro or in vivo studies (e.g., saline with a small percentage of ethanol).

  • Determine the radiochemical purity and specific activity of the final product using analytical HPLC and a gamma counter.

In Vitro Melanin Binding Assay

This protocol is used to determine the binding affinity of the radioiodinated benzamide to melanin.

Materials:

  • Radioiodinated benzamide

  • Synthetic melanin or melanin isolated from a biological source

  • Phosphate-buffered saline (PBS), pH 7.4

  • Bovine serum albumin (BSA)

  • Microcentrifuge tubes

  • Gamma counter

Procedure:

  • Prepare a stock solution of melanin in PBS.

  • In microcentrifuge tubes, add a fixed amount of melanin.

  • Add increasing concentrations of the radioiodinated benzamide to the tubes.

  • For non-specific binding determination, a parallel set of tubes should be prepared containing a high concentration of the corresponding non-radioactive benzamide.

  • Incubate the tubes at 37°C for a specified time (e.g., 1-2 hours) with gentle shaking to reach equilibrium.

  • Centrifuge the tubes to pellet the melanin.

  • Carefully collect the supernatant.

  • Measure the radioactivity in both the pellet (bound) and the supernatant (free) using a gamma counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Cell Uptake and Internalization Assay

This assay measures the uptake and internalization of the radioiodinated compound in melanoma cells.

Materials:

  • Melanoma cell line (e.g., B16F10, A375)

  • Amelanotic cell line as a negative control (optional)

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)

  • Radioiodinated benzamide

  • Trypsin-EDTA

  • Acid wash buffer (e.g., 0.2 M glycine, pH 2.5)

  • Cell lysis buffer (e.g., 1 M NaOH)

  • Gamma counter

Procedure:

  • Seed melanoma cells in 24-well plates and allow them to adhere overnight.

  • Wash the cells with pre-warmed PBS.

  • Add the radioiodinated benzamide at a specific concentration to the cells and incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

  • At each time point, remove the radioactive medium and wash the cells twice with ice-cold PBS.

  • To determine the internalized fraction, add ice-cold acid wash buffer to the cells and incubate for 5-10 minutes on ice to strip off surface-bound radioactivity.

  • Collect the acid wash supernatant (surface-bound fraction).

  • Wash the cells again with ice-cold PBS.

  • Lyse the cells with cell lysis buffer and collect the lysate (internalized fraction).

  • Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.

  • Determine the total cell-associated radioactivity (surface-bound + internalized).

  • Express the results as a percentage of the added dose per million cells.

Biodistribution Studies in Tumor-Bearing Mice

This protocol evaluates the in vivo distribution and tumor-targeting efficacy of the radioiodinated benzamide.

Materials:

  • Tumor-bearing mice (e.g., nude mice xenografted with a human melanoma cell line or C57BL/6 mice with B16F10 tumors)

  • Radioiodinated benzamide formulated in a sterile, injectable vehicle

  • Anesthesia (e.g., isoflurane)

  • Dissection tools

  • Gamma counter

Procedure:

  • Administer a known amount of the radioiodinated benzamide to the tumor-bearing mice via intravenous (tail vein) injection.

  • At predetermined time points (e.g., 1, 4, 24, 48, 72 hours) post-injection, euthanize a group of mice (n=3-5 per time point).

  • Collect blood and dissect major organs and tissues of interest (tumor, liver, kidneys, spleen, lungs, heart, muscle, bone, brain, etc.).

  • Weigh each tissue sample.

  • Measure the radioactivity in each tissue sample and in an aliquot of the injected dose (standard) using a gamma counter.

  • Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).

  • Calculate tumor-to-non-target tissue ratios to assess targeting specificity.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

The targeted delivery of radioiodinated benzamides to melanoma cells ultimately aims to induce cell death through radiation. The primary mechanism is DNA damage. However, understanding the underlying signaling pathways that are dysregulated in melanoma and the melanin synthesis pathway that these compounds target is crucial for rational drug design.

Melanoma_Signaling_Pathways cluster_Targeting Targeted Radionuclide Therapy cluster_Melanin_Synthesis Melanin Synthesis Pathway cluster_Melanoma_Signaling Key Melanoma Signaling Pathways cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway Radioiodinated Benzamide Radioiodinated Benzamide Melanin Melanin Radioiodinated Benzamide->Melanin Binds to Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Dopaquinone Dopaquinone DOPA->Dopaquinone Eumelanin Eumelanin Dopaquinone->Eumelanin TYR, TRP1, TRP2 Pheomelanin Pheomelanin Dopaquinone->Pheomelanin Cysteine Eumelanin->Melanin Pheomelanin->Melanin Radiation Delivery Radiation Delivery Melanin->Radiation Delivery Localizes RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth, Proliferation Cell Growth, Proliferation mTOR->Cell Growth, Proliferation DNA Damage DNA Damage Radiation Delivery->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

Caption: Targeting Melanin for Radionuclide-Induced Apoptosis in Melanoma.

Experimental Workflows

A logical workflow is essential for the systematic evaluation of a novel targeted radiopharmaceutical.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Therapeutic Therapeutic Efficacy Compound Synthesis & Radiolabeling Compound Synthesis & Radiolabeling In Vitro Evaluation In Vitro Evaluation Compound Synthesis & Radiolabeling->In Vitro Evaluation In Vivo Evaluation In Vivo Evaluation In Vitro Evaluation->In Vivo Evaluation Therapeutic Efficacy Studies Therapeutic Efficacy Studies In Vivo Evaluation->Therapeutic Efficacy Studies Melanin Binding Assay Melanin Binding Assay Cell Uptake Assay Cell Uptake Assay Melanin Binding Assay->Cell Uptake Assay Internalization Assay Internalization Assay Cell Uptake Assay->Internalization Assay Biodistribution Studies Biodistribution Studies SPECT/CT Imaging SPECT/CT Imaging Biodistribution Studies->SPECT/CT Imaging Tumor Growth Inhibition Tumor Growth Inhibition Survival Studies Survival Studies Tumor Growth Inhibition->Survival Studies

Caption: Workflow for Preclinical Evaluation of Targeted Radiopharmaceuticals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-hydroxyphenyl)-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of N-(4-hydroxyphenyl)-2-iodobenzamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am getting a very low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. The primary reasons often involve incomplete reaction, suboptimal reaction conditions, or degradation of starting materials or product. Here are some troubleshooting steps:

  • Choice of Coupling Reagent: The selection of an appropriate coupling reagent is critical for efficient amide bond formation. If you are using a standard carbodiimide like DCC or EDCI, consider the addition of an activating agent such as HOBt or HOAt to suppress side reactions and improve the yield.

  • Reaction Temperature: The reaction temperature should be carefully controlled. While heating can increase the reaction rate, it can also lead to decomposition. It is often beneficial to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion, while excessively long times can lead to byproduct formation.

  • Solvent Selection: The choice of solvent is crucial. Aprotic polar solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are commonly used for amide coupling reactions. Ensure the solvent is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.

  • Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), is often required to neutralize the acid formed during the reaction and to deprotonate the amine. The amount of base should be optimized; typically 1.5 to 2 equivalents are used.

Q2: I am observing significant impurity formation in my reaction mixture. How can I identify and minimize these byproducts?

A2: Impurity formation is a common challenge. The structure of your starting materials, 2-iodobenzoic acid and 4-aminophenol, suggests a few potential side reactions:

  • Self-condensation of 2-iodobenzoic acid: The activated carboxylic acid can react with another molecule of 2-iodobenzoic acid to form an anhydride. This can be minimized by adding the coupling reagent to a mixture of the carboxylic acid, amine, and base.

  • O-acylation of 4-aminophenol: The hydroxyl group of 4-aminophenol is also nucleophilic and can compete with the amino group in reacting with the activated 2-iodobenzoic acid, leading to the formation of an ester byproduct. To favor N-acylation, the reaction can be run at lower temperatures, and the stoichiometry of the reagents can be carefully controlled.

  • Racemization (if applicable): While not relevant for this specific achiral molecule, in syntheses involving chiral centers, racemization can be a concern. The use of additives like HOBt can help to minimize this.

To identify impurities, techniques such as LC-MS and NMR spectroscopy are invaluable. Once identified, reaction conditions can be adjusted as described above to minimize their formation.

Q3: What is the most effective method for purifying this compound?

A3: The purification strategy will depend on the nature of the impurities present.

  • Crystallization: If the product is a solid and the impurities have different solubility profiles, crystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good recovery of pure crystals.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from byproducts and unreacted starting materials. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. The progress of the separation can be monitored by TLC.

  • Washing/Extraction: An initial workup involving washing the organic layer with a mild acid (e.g., dilute HCl) to remove unreacted amine and a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid can significantly simplify the subsequent purification steps.

Quantitative Data Summary

The following table summarizes key reaction parameters and their typical ranges for optimizing the synthesis of this compound, based on general procedures for amide bond formation.

ParameterTypical RangeEffect on Yield and PurityReference
Equivalents of 4-aminophenol 1.0 - 1.2Using a slight excess of the amine can help drive the reaction to completion.[1]
Equivalents of Coupling Reagent (e.g., EDCI) 1.1 - 1.5An excess is needed to ensure full activation of the carboxylic acid.[2][3]
Equivalents of Additive (e.g., HOBt) 1.1 - 1.5Helps to suppress side reactions and improve efficiency.[2][3]
Equivalents of Base (e.g., DIPEA) 1.5 - 2.0Neutralizes acidic byproducts and facilitates the reaction.[1]
Reaction Temperature 0 °C to Room TemperatureLower temperatures can improve selectivity and reduce byproduct formation.[1]
Reaction Time 2 - 24 hoursShould be optimized by monitoring the reaction progress (e.g., by TLC).[1]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Reagent Preparation: In a round-bottom flask, dissolve 2-iodobenzoic acid (1.0 eq.) and 4-aminophenol (1.1 eq.) in anhydrous DMF.

  • Addition of Base: Add DIPEA (1.5 eq.) to the mixture and stir for 10 minutes at room temperature.

  • Activation and Coupling: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve EDCI (1.2 eq.) and HOBt (1.2 eq.) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or crystallization to obtain this compound.

Visualizations

experimental_workflow reagents 1. Reagent Preparation (2-iodobenzoic acid, 4-aminophenol, DMF) base 2. Base Addition (DIPEA) reagents->base coupling 3. Coupling Reagent Addition (EDCI, HOBt at 0°C) base->coupling reaction 4. Reaction (Stir at RT, Monitor by TLC) coupling->reaction workup 5. Aqueous Workup (Extraction and Washes) reaction->workup purification 6. Purification (Column Chromatography or Crystallization) workup->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway 2_iodobenzoic_acid 2-Iodobenzoic Acid coupling_reagent EDCI/HOBt product This compound 2_iodobenzoic_acid->product 4_aminophenol 4-Aminophenol base DIPEA 4_aminophenol->product

Caption: Key reactants and reagents for the synthesis of this compound.

References

troubleshooting solubility issues with N-(4-hydroxyphenyl)-2-iodobenzamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common solubility issues encountered with N-(4-hydroxyphenyl)-2-iodobenzamide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound insoluble in aqueous buffers?

A1: this compound is a moderately lipophilic molecule with a rigid structure, which inherently limits its solubility in water. Several factors contribute to this poor solubility:

  • High Crystal Lattice Energy: The planar aromatic rings and potential for intermolecular hydrogen bonding can lead to a stable crystal structure that is difficult to disrupt with water molecules.

  • Lipophilicity: The iodobenzamide portion of the molecule is hydrophobic, which disfavors interaction with polar water molecules.

  • pH-dependent Ionization: The molecule has a phenolic hydroxyl group which is weakly acidic. At neutral pH, the compound is predominantly in its non-ionized, less soluble form.

Q2: How can I improve the solubility of this compound for my experiments?

A2: Several strategies can be employed to enhance the aqueous solubility of this compound.[1][2][3][4] The most common approaches include:

  • pH Adjustment: Increasing the pH of the solution will deprotonate the phenolic hydroxyl group, forming a more soluble phenoxide salt.

  • Co-solvents: Using a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) as a co-solvent can significantly increase solubility.

  • Use of Surfactants: Non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[3]

  • Temperature: Gently warming the solution can sometimes help to dissolve the compound, but be cautious of potential degradation.

Q3: What is the recommended method for preparing a stock solution of this compound?

A3: It is highly recommended to first prepare a high-concentration stock solution in an organic solvent before diluting it into your aqueous experimental medium.[5][6][7] A common practice is to prepare a 10 mM stock solution in 100% DMSO. This stock can then be serially diluted into your aqueous buffer. Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent effects on your biological system.

Q4: I'm seeing precipitation when I dilute my DMSO stock into my aqueous buffer. What should I do?

A4: This indicates that you have exceeded the kinetic solubility of the compound in your final aqueous medium.[7][8] Here are some troubleshooting steps:

  • Lower the Final Concentration: Your target concentration may be too high for the chosen conditions.

  • Increase the Co-solvent Percentage: If your experimental system allows, slightly increasing the percentage of the organic co-solvent can help.

  • Change the Dilution Method: Try adding the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can trigger precipitation.

  • Perform a Kinetic Solubility Test: This will help you determine the practical solubility limit under your specific experimental conditions.[5][8][9]

Troubleshooting Guides

Issue 1: Compound Crashes Out of Solution Over Time
  • Possible Cause: The solution is supersaturated, and the compound is precipitating to reach its thermodynamic equilibrium solubility.

  • Solution:

    • Filter the Solution: Prepare the solution and stir for an extended period (e.g., 24 hours) to allow it to equilibrate. Filter the solution through a 0.22 µm filter to remove undissolved material before use. The filtrate will represent the thermodynamic solubility.

    • Use Freshly Prepared Solutions: For kinetic experiments where a higher, transient concentration is acceptable, always use solutions prepared immediately before the experiment.

Issue 2: Inconsistent Results in Biological Assays
  • Possible Cause: Poor solubility is leading to variable and inaccurate concentrations of the active compound.

  • Solution:

    • Confirm Solubility: Before conducting your assay, confirm the solubility of this compound under the exact assay conditions (buffer, pH, temperature, and any additives).

    • Incorporate Solubilizing Agents: If solubility is low, consider reformulating your dosing solution with a non-toxic solubilizing agent that is compatible with your assay.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profiling

This protocol determines the solubility of this compound at different pH values.

  • Prepare Buffers: Prepare a series of buffers across a pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).[10] Common buffer systems include acetate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.

  • Add Compound: Add an excess amount of solid this compound to a known volume of each buffer in separate vials. Ensure there is undissolved solid at the bottom.

  • Equilibrate: Cap the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: After equilibration, filter each sample through a 0.22 µm syringe filter to remove the undissolved solid.

  • Quantify: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Analyze Data: Plot the measured solubility (in µg/mL or µM) against the pH.

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer with Co-solvent

This protocol is used to determine the maximum achievable concentration before precipitation when diluting a DMSO stock into an aqueous buffer.[5][6]

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO.

  • Dilute into Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution into a new 96-well plate containing the aqueous buffer of interest (e.g., 198 µL of PBS, pH 7.4). This results in a constant final DMSO concentration (e.g., 1%).

  • Incubate: Shake the plate for a set period (e.g., 2 hours) at room temperature.

  • Measure Turbidity: Read the absorbance or nephelometry of the plate at a wavelength sensitive to light scattering (e.g., 620 nm) to detect precipitation.

  • Determine Solubility Limit: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Data Presentation

Table 1: Illustrative pH-Dependent Solubility of this compound at 25°C

pHBuffer SystemSolubility (µg/mL)Solubility (µM)
5.0Acetate< 1.0< 2.7
6.0Phosphate2.56.8
7.0Phosphate8.122.0
7.4Phosphate15.341.6
8.0Phosphate45.2122.8
9.0Borate> 100> 271.7

Table 2: Illustrative Kinetic Solubility in PBS (pH 7.4) with Varying Co-solvent Percentages

Co-solventConcentrationKinetic Solubility (µM)
DMSO1%~ 45
DMSO2%~ 90
Ethanol1%~ 30
Ethanol2%~ 65
PEG 4005%~ 110

Visualizations

G cluster_0 cluster_1 cluster_2 A Poor Solubility Observed (Precipitation, Low Concentration) B Is the compound in its non-ionized form? A->B C Is the aqueous system over-saturated? A->C D Is the solvent polarity too high? A->D E Increase pH to > 8.0 to deprotonate phenol B->E Yes F Lower final concentration or use fresh kinetic preps C->F Yes G Add organic co-solvent (e.g., DMSO, Ethanol) D->G Yes G cluster_0 Low pH (e.g., < 7) cluster_1 High pH (e.g., > 8) A R-OH B R-O⁻ A->B + OH⁻ - H₂O S1 Low Solubility (Neutral Form) A->S1 B->A + H⁺ S2 High Solubility (Anionic Salt Form) B->S2 G A Weigh Solid Compound B Dissolve in 100% DMSO to make 10 mM Stock A->B C Serially dilute stock into aqueous buffer B->C D Vortex during dilution C->D E Use immediately for 'Kinetic' experiments D->E F Incubate, filter & quantify for 'Thermodynamic' experiments D->F

References

how to improve the stability of N-(4-hydroxyphenyl)-2-iodobenzamide for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of N-(4-hydroxyphenyl)-2-iodobenzamide during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound has three main structural features that can be susceptible to degradation:

  • Phenolic Hydroxyl Group: This group is prone to auto-oxidation, especially at neutral to basic pH, in the presence of oxygen, metal ions, or upon exposure to light.[][2] Oxidation can often lead to colored degradation products.

  • Amide Bond: While generally stable, the amide linkage can undergo hydrolysis under harsh acidic or basic conditions, breaking the molecule into 4-aminophenol and 2-iodobenzoic acid.[3][4]

  • Iodo-Aromatic System: The carbon-iodine (C-I) bond is weaker than corresponding C-Br or C-Cl bonds, making it susceptible to photolytic cleavage upon exposure to UV or even high-intensity visible light.[5][6]

Q2: What is the best way to prepare and store stock solutions?

A2: For maximum stability, prepare stock solutions in an inert, anhydrous solvent like DMSO or ethanol. Aliquot the solution into small, single-use vials to minimize freeze-thaw cycles and exposure to air and moisture. Store these aliquots at -20°C or, for very long-term storage, at -80°C, protected from light.

Q3: My solution of this compound has turned yellow/brown. What happened?

A3: A color change typically indicates the oxidation of the 4-hydroxyphenyl moiety.[] This is often accelerated by exposure to air (oxygen), light, or basic pH conditions. Ensure your storage buffers are slightly acidic (pH 4-6) if compatible with your experiment, and always store solutions protected from light in amber vials or wrapped in foil.

Q4: Can I include any additives in my experimental buffer to improve stability?

A4: Yes, certain excipients can enhance stability.[7][[“]]

  • Antioxidants: Adding antioxidants like ascorbic acid or sodium metabisulfite can help prevent the oxidation of the phenolic group.[]

  • Chelating Agents: If metal ion contamination is suspected, adding a chelator like Ethylenediaminetetraacetic acid (EDTA) can prevent metal-catalyzed oxidation.[9]

  • pH Buffers: Using a buffer system (e.g., acetate or citrate) to maintain a slightly acidic pH can minimize both oxidation and base-catalyzed hydrolysis.[3][10]

Q5: Which analytical methods are recommended for assessing the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[11][12] This method should be able to separate the parent compound from all potential degradation products, allowing for accurate quantification of its purity over time. Mass spectrometry (LC-MS) can be used to identify the mass of any degradation products formed.[13]

Troubleshooting Guide

Problem/Observation Potential Cause Recommended Solution
Rapid loss of compound purity in aqueous buffer. Oxidation & Hydrolysis: The phenolic group is oxidizing, and/or the amide bond is hydrolyzing. This is accelerated by neutral/basic pH.[2][3]Adjust buffer pH to a slightly acidic range (pH 4-6), if experimentally feasible. Prepare solutions fresh before each experiment. Add an antioxidant like ascorbic acid.
Stock solution changes color (e.g., turns yellow/brown) over time. Oxidation: The phenolic hydroxyl group is oxidizing. This is often triggered by light or air exposure.[]Store stock solutions in amber vials or wrapped in foil at ≤ -20°C. Purge the headspace of the vial with an inert gas (nitrogen or argon) before sealing.
Precipitate forms in thawed stock solution. Poor Solubility / Freeze-Thaw Instability: The compound may have limited solubility in the chosen solvent, which is exacerbated by repeated freeze-thaw cycles.Store in smaller, single-use aliquots. Before use, ensure the solution is fully warmed to room temperature and vortexed to redissolve any precipitate. Consider a different solvent system if the problem persists.
Inconsistent experimental results over time. Compound Degradation: The compound is likely degrading under experimental conditions (e.g., in cell culture media over 72 hours).Perform a time-course stability study of the compound in your experimental medium. If significant degradation occurs, replenish the compound at regular intervals during the experiment.

Quantitative Stability Data Summary

The following table summarizes representative data from a forced degradation study, highlighting the compound's vulnerabilities.

Condition Duration Parameter % Degradation (Approx.) Primary Degradation Pathway
Acid Hydrolysis 24 hours0.1 M HCl at 60°C10-15%Amide Hydrolysis
Base Hydrolysis 4 hours0.1 M NaOH at RT40-50%Amide Hydrolysis & Phenol Oxidation
Oxidation 8 hours6% H₂O₂ at RT25-35%Phenol Oxidation
Thermal 48 hours80°C (Solid State)< 5%Minimal Degradation
Photolytic 24 hours200 Wh/m² UV light15-20%C-I Bond Cleavage

Note: These are illustrative values. Actual degradation rates will depend on the precise experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Protocol

This study is designed to identify potential degradation products and pathways.

  • Preparation: Prepare five separate solutions of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Degradation: To one sample, add 1 M HCl to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

  • Base Degradation: To a second sample, add 1 M NaOH to a final concentration of 0.1 M. Keep at room temperature for 4 hours. Neutralize with HCl before analysis.

  • Oxidative Degradation: To a third sample, add 30% hydrogen peroxide to a final concentration of 6%. Keep at room temperature for 8 hours.

  • Thermal Degradation: Place a fourth sample (as a solid and in solution) in a calibrated oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a fifth sample to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[13][14]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to ensure it can accurately separate and quantify this compound from its degradation products.[15]

Visual Guides

Degradation_Pathways Potential Degradation Pathways cluster_stress main This compound hydrolysis_prod 2-Iodobenzoic Acid + 4-Aminophenol main->hydrolysis_prod oxidation_prod Quinone-like Species (Colored Products) main->oxidation_prod photolysis_prod De-iodinated Species main->photolysis_prod light Light (UV) light->main Photolytic Cleavage o2 Oxidants / O₂ o2->main Phenol Oxidation ph Acid / Base (H⁺ / OH⁻) ph->main Amide Hydrolysis

Caption: Potential degradation pathways for this compound.

Stability_Testing_Workflow Experimental Workflow for Stability Testing prep Prepare Compound Stock (e.g., 1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress 1a control Prepare Control Sample (No Stress) prep->control 1b neutralize Neutralize Acid/Base Samples stress->neutralize 2 hplc Analyze All Samples via Stability-Indicating HPLC control->hplc 3b neutralize->hplc 3a data Quantify Parent Peak Area & Degradant Peaks hplc->data 4 report Calculate % Degradation & Identify Pathways data->report 5 Troubleshooting_Decision_Tree Troubleshooting Stability Issues start Instability Observed (e.g., color change, purity loss) q_where Where does instability occur? start->q_where stock In Stock Solution q_where->stock Stock assay In Aqueous Assay Buffer q_where->assay Assay q_stock Is stock stored properly? (Aliquoted, -20°C, Dark) stock->q_stock q_assay What is the assay buffer pH? assay->q_assay stock_yes Consider inherent solvent instability. Try alternative (e.g., anhydrous DMSO). q_stock->stock_yes Yes stock_no ACTION: Aliquot into single-use vials. Store at -20°C or -80°C in the dark. q_stock->stock_no No ph_neutral Neutral / Basic pH q_assay->ph_neutral ≥ 7 ph_acidic Acidic pH q_assay->ph_acidic < 7 action_neutral High risk of oxidation. ACTION: Lower pH to 4-6 (if possible). Add antioxidant (e.g., ascorbic acid). Prepare fresh solution. ph_neutral->action_neutral action_acidic Lower risk, but hydrolysis possible. ACTION: Prepare fresh solution. Confirm stability over assay duration. ph_acidic->action_acidic

References

Technical Support Center: Identifying Potential Off-Target Effects of N-(4-hydroxyphenyl)-2-iodobenzamide in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of the small molecule N-(4-hydroxyphenyl)-2-iodobenzamide. The information provided is structured to address common challenges and questions that may arise during cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are potential off-target effects and why are they a concern for a molecule like this compound?

A1: Off-target effects are unintended interactions of a drug or compound with cellular components other than its primary therapeutic target. These interactions can lead to unforeseen biological consequences, including toxicity, reduced efficacy, or other adverse effects. For a novel compound like this compound, identifying off-target effects is crucial to build a comprehensive safety and selectivity profile before it can be considered for further development. Most small molecule drugs interact with unintended, often unknown, biological targets, which can lead to preclinical and clinical toxic events.[1][2]

Q2: What initial cellular assays should be performed to assess the potential off-target effects of this compound?

A2: A tiered approach is recommended. Start with broad cytotoxicity assays to determine the compound's general effect on cell viability. Subsequently, perform broader screening assays like kinase profiling and G-protein coupled receptor (GPCR) screening to identify interactions with common off-target families. Early identification of potential toxicities and off-target effects of small molecules has proven challenging, making robust assay development critical.[3]

Q3: How do I interpret results from a broad kinase profiling screen?

A3: A broad kinase profiling screen will reveal the inhibitory activity of this compound against a panel of kinases. The results are typically expressed as percent inhibition at a fixed compound concentration or as IC50 values (the concentration required to inhibit 50% of the kinase activity).[4] Significant inhibition of kinases other than the intended target suggests potential off-target effects. This data helps in understanding the compound's selectivity and potential for off-target related toxicities.[4]

Q4: What are the common challenges in cytotoxicity assays?

A4: Common challenges include high variability between wells, low absorbance values, and high background signals.[5] These issues can often be traced back to problems with cell density, pipetting technique, or reagent preparation.[5][6] It is also important to select the appropriate dye and optimize its concentration for the specific cell type being used.[7]

Troubleshooting Guides

Guide 1: Cytotoxicity Assays

This guide addresses common issues encountered during cytotoxicity assays, such as the MTS or LDH release assays.

Experimental Workflow for a Standard Cytotoxicity Assay

A Prepare Cell Suspension B Seed Cells in 96-well Plate A->B C Incubate (e.g., 24 hours) B->C E Add Compound to Wells C->E D Prepare Serial Dilutions of This compound D->E F Incubate (Treatment Period) E->F G Add Cytotoxicity Reagent (e.g., MTS, LDH substrate) F->G H Incubate (Color Development) G->H I Measure Absorbance/ Fluorescence H->I J Data Analysis: Calculate % Cytotoxicity I->J

Caption: A typical workflow for assessing compound-induced cytotoxicity.

Troubleshooting Table

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding; Pipetting errors.[6]Ensure a homogenous cell suspension before seeding. Use calibrated multichannel pipettes and consistent technique.
Low absorbance/fluorescence signal Low cell density; Insufficient incubation time with detection reagent.[5]Optimize cell seeding density for your specific cell line. Ensure the incubation time for the detection reagent is according to the manufacturer's protocol.
High background in "no cell" control wells Contamination of media or reagents.Use fresh, sterile media and reagents.
Unexpected results with positive/negative controls Incorrect concentration of control compounds; Cell line health issues.[8]Verify the concentration and preparation of control compounds. Ensure cells are healthy and in the logarithmic growth phase.

Detailed Protocol: LDH Release Assay

  • Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend cells in culture medium to the desired concentration (e.g., 1 x 10^5 cells/mL).

  • Plating: Add 100 µL of the cell suspension to each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired volume of the compound dilutions to the wells. Include vehicle-only controls and a maximum LDH release control (e.g., by adding a lysis buffer).[7]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay: Carefully transfer a portion of the supernatant to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's protocol.

  • Measurement: Incubate for the recommended time at room temperature, protected from light. Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Guide 2: Kinase Profiling Assays

This guide provides troubleshooting for in vitro kinase profiling assays, which are crucial for determining the selectivity of this compound.

Signaling Pathway Example: A Generic Kinase Cascade

cluster_0 MAPK/ERK Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Adaptor Protein Adaptor Protein Receptor Tyrosine Kinase (RTK)->Adaptor Protein GEF GEF Adaptor Protein->GEF Ras (GTP-bound) Ras (GTP-bound) GEF->Ras (GTP-bound) RAF RAF Ras (GTP-bound)->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression A GPCR Subtype of Interest B Gαs-coupled? A->B C Gαi-coupled? A->C D Gαq-coupled? A->D H Measure β-arrestin recruitment A->H G-protein independent or for biased agonism E Measure cAMP increase B->E F Measure cAMP decrease (forskolin-stimulated) C->F G Measure intracellular Ca2+ flux D->G

References

Technical Support Center: Optimizing Incubation Time and Concentration of Novel Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental conditions for novel small molecule inhibitors, with a specific focus on determining the optimal incubation time and concentration. While the following guide is broadly applicable, we will use N-(4-hydroxyphenyl)retinamide (Fenretinide), a well-studied synthetic retinoid, as an illustrative example for data presentation.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration of a new small molecule inhibitor?

A1: The initial step is to perform a dose-response experiment to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This involves treating your target cells with a wide range of concentrations of the inhibitor. Based on the literature for similar compounds, a starting range could be from nanomolar to micromolar concentrations. For example, studies on N-(4-hydroxyphenyl)retinamide have explored concentrations from 10⁻⁹ M to 10⁻⁶ M.[1]

Q2: How do I select the appropriate incubation time for my experiment?

A2: The optimal incubation time depends on the biological question you are asking and the mechanism of action of your compound. Short incubation times (minutes to hours) may be sufficient to observe effects on rapid signaling events like protein phosphorylation. Longer incubation times (24-72 hours or more) are typically required to observe effects on processes like cell proliferation, apoptosis, or gene expression. A time-course experiment is recommended to identify the earliest time point at which a significant effect is observed and to understand the kinetics of the response. For instance, some studies with N-(4-hydroxyphenyl)retinamide have used incubation times as short as 2 hours, while others have extended to 24 hours or longer to observe anticlastogenic effects.[1][2]

Q3: My compound is not showing any effect. What are the possible reasons?

A3: There are several potential reasons for a lack of effect:

  • Concentration: The concentrations tested may be too low to elicit a response.

  • Incubation Time: The incubation time may be too short for the biological effect to manifest.

  • Solubility: The compound may not be sufficiently soluble in the culture medium, preventing it from reaching its intracellular target. The use of solvents like DMSO is common, but their final concentration should be carefully controlled and tested for toxicity.

  • Cell Type: The target protein or pathway may not be present or active in the cell line you are using.

  • Compound Stability: The compound may be unstable in the culture medium over the incubation period.

Q4: I am observing high levels of cell death even at low concentrations of my compound. What should I do?

A4: High cytotoxicity at low concentrations could indicate a general toxic effect rather than specific inhibition. It is crucial to perform a cytotoxicity assay (e.g., MTT, LDH release) in parallel with your functional assays. This will help you distinguish between specific inhibitory effects and non-specific toxicity. If toxicity is a concern, consider reducing the highest concentrations in your dose-response experiments and shortening the incubation time.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability between replicates Inconsistent cell seeding density.Ensure a homogenous cell suspension and accurate pipetting. Optimize cell seeding density for your specific cell line and assay duration.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples. Fill them with media or a buffer to maintain humidity.
Compound precipitation.Visually inspect wells for precipitation after adding the compound. If observed, try a lower concentration range or use a different solvent system.
Inconsistent results between experiments Variation in cell passage number or confluency.Use cells within a consistent passage number range. Seed cells to reach a specific confluency at the time of treatment.
Instability of the compound stock solution.Prepare fresh stock solutions regularly and store them appropriately (e.g., protected from light, at the correct temperature).
Bell-shaped dose-response curve Compound precipitation at high concentrations.As mentioned above, check for precipitation and adjust the concentration range.
Off-target effects or cytotoxicity at high concentrations.Perform cytotoxicity assays and consider using a more specific inhibitor if available.
Assay interference.Run control experiments to check for compound interference with the assay readout (e.g., autofluorescence).

Experimental Protocols

Protocol 1: Determination of IC50 using a Dose-Response Experiment
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of your small molecule inhibitor in the appropriate cell culture medium. A common starting range is from 100 µM down to 1 nM. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as in the highest compound concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) based on the expected biological effect.

  • Assay: Perform the desired assay to measure the biological endpoint (e.g., cell viability, enzyme activity, reporter gene expression).

  • Data Analysis: Plot the assay readout against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Optimization of Incubation Time using a Time-Course Experiment
  • Cell Seeding: Seed cells in multiple plates (one for each time point) at the optimal density.

  • Treatment: Treat the cells with a fixed concentration of the inhibitor (e.g., the IC50 or 2x IC50 determined from Protocol 1) and a vehicle control.

  • Incubation and Analysis: At various time points (e.g., 2, 4, 8, 12, 24, 48 hours), perform the assay to measure the desired biological effect on one of the plates.

  • Data Analysis: Plot the effect of the inhibitor (relative to the vehicle control) over time to determine the optimal incubation period.

Data Presentation: Example with N-(4-hydroxyphenyl)retinamide

The following tables summarize example data for N-(4-hydroxyphenyl)retinamide, illustrating how to present quantitative results from optimization experiments.

Table 1: Dose-Dependent Effects of N-(4-hydroxyphenyl)retinamide on Melanoma Cell Lines [2]

Cell LineIC50 (µM) after 72h IncubationIC90 (µM) after 72h Incubation
Melanoma Line A510
Melanoma Line B2845

Table 2: Anticlastogenic Effects of N-(4-hydroxyphenyl)retinamide at Different Concentrations and a Fixed Incubation Time (24h) [1]

Concentration (M)Mean Chromatid Breaks per Cell (Cell Line 3640P)Mean Chromatid Breaks per Cell (Cell Line 4087P)
0 (Bleomycin alone)0.500.73
10⁻⁹No significant decreaseNo significant decrease
10⁻⁸Significant decreaseSignificant decrease
10⁻⁷Significant decreaseSignificant decrease
10⁻⁶0.270.41

Visualizations

Signaling Pathway and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_output Output cell_culture Cell Culture treatment Cell Treatment cell_culture->treatment compound_prep Compound Preparation (Serial Dilution) compound_prep->treatment incubation Incubation (Time-course / Dose-response) treatment->incubation assay Biological Assay (e.g., Viability, Activity) incubation->assay data_analysis Data Analysis (IC50 / Optimal Time) assay->data_analysis optimization Optimized Protocol data_analysis->optimization

Caption: General workflow for optimizing small molecule inhibitor concentration and incubation time.

troubleshooting_flow start Experiment Start check_effect Observed Expected Effect? start->check_effect no_effect No Effect Observed check_effect->no_effect No cytotoxicity High Cytotoxicity Observed check_effect->cytotoxicity High Cytotoxicity success Proceed with Optimized Conditions check_effect->success Yes troubleshoot_no_effect Troubleshoot No Effect: - Increase Concentration - Increase Incubation Time - Check Solubility/Stability no_effect->troubleshoot_no_effect troubleshoot_cytotoxicity Troubleshoot Cytotoxicity: - Decrease Concentration - Decrease Incubation Time - Perform Toxicity Assay cytotoxicity->troubleshoot_cytotoxicity

Caption: A logical troubleshooting flowchart for common issues during optimization experiments.

signaling_pathway_example inhibitor N-(4-hydroxyphenyl)retinamide (Fenretinide) autophagy Autophagy inhibitor->autophagy Suppresses apoptosis Apoptosis inhibitor->apoptosis Promotes cell_death Cell Death autophagy->cell_death apoptosis->cell_death

Caption: Simplified signaling pathway of N-(4-hydroxyphenyl)retinamide in neuroblastoma cells.

References

refining the purification protocol for N-(4-hydroxyphenyl)-2-iodobenzamide post-synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification protocol for N-(4-hydroxyphenyl)-2-iodobenzamide post-synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization - The chosen solvent is too good at dissolving the compound, even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- Premature crystallization occurred during hot filtration.- Select a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures (e.g., ethanol/water, acetone/hexane).- Use a minimal amount of hot solvent to dissolve the crude product.- Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.- Pre-heat the filtration apparatus (funnel and filter paper) before hot filtration.
Product is an Oil or Gummy Solid - The presence of impurities is depressing the melting point.- The cooling process was too rapid.- Attempt to triturate the oil with a poor solvent (e.g., cold hexane) to induce crystallization.- Redissolve the oil in a minimal amount of a good solvent and add a poor solvent dropwise until turbidity persists, then heat to clarify and cool slowly.- Purify the crude product by column chromatography before recrystallization.
Persistent Yellow/Brown Color in Product - Presence of oxidized phenolic impurities.- Residual iodine from the starting material or side reactions.- Treat a solution of the crude product with activated charcoal before recrystallization. Use charcoal sparingly to avoid significant product loss.- Wash the crude product with a dilute solution of sodium thiosulfate to remove residual iodine.
Broad Melting Point Range - The product is still impure.- The product is wet with residual solvent.- Repeat the recrystallization process.- If recrystallization does not improve purity, utilize column chromatography.- Ensure the product is thoroughly dried under vacuum.
Incomplete Separation in Column Chromatography - Inappropriate solvent system (eluent).- Column was not packed properly (channeling).- Column was overloaded with the crude product.- Optimize the eluent system using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the desired product.- Ensure the column is packed uniformly without any air bubbles.- Use an appropriate amount of crude product for the column size (typically a 1:20 to 1:100 ratio of crude product to silica gel by weight).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are unreacted starting materials, namely 2-iodobenzoic acid and 4-aminophenol. Side-products from potential self-condensation or oxidation of the 4-aminophenol starting material can also be present.

Q2: Which solvent systems are recommended for the recrystallization of this compound?

A2: Due to the presence of both polar (phenol, amide) and non-polar (iodophenyl) groups, a mixed solvent system is often effective. Commonly used systems include ethanol/water, methanol/water, and ethyl acetate/hexane. The ideal system will dissolve the compound when hot and allow for significant precipitation upon cooling.

Q3: How can I monitor the purity of my product during the purification process?

A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor purity. Spot the crude mixture, the starting materials, and the purified fractions on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of starting material spots and the presence of a single spot for the product indicate successful purification. High-Performance Liquid Chromatography (HPLC) can be used for more quantitative purity analysis.

Q4: My compound seems to be insoluble in most common recrystallization solvents. What should I do?

A4: If solubility is an issue, consider using a more polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the compound, followed by the careful addition of an anti-solvent (like water) to induce precipitation. However, removal of these high-boiling point solvents can be challenging. Alternatively, column chromatography is a suitable method for purifying compounds with low solubility.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexane) to find a suitable system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.

Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine the optimal eluent system (e.g., a mixture of hexane and ethyl acetate) using TLC. The ideal eluent should give the product an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, loaded silica onto the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

TroubleshootingWorkflow cluster_start Initial Observation cluster_problem Problem Identification cluster_solutions Troubleshooting Pathways cluster_actions Corrective Actions cluster_end Final Outcome start Crude Product Post-Synthesis problem Assess Purity & Yield start->problem low_yield Low Yield problem->low_yield Low Recovery impure Impure Product (TLC/Melting Point) problem->impure Multiple Spots/Broad MP oily Oily/Gummy Product problem->oily Non-Solid recrystallize Optimize Recrystallization (Solvent, Cooling Rate) low_yield->recrystallize impure->recrystallize chromatography Perform Column Chromatography impure->chromatography triturate Triturate with Poor Solvent oily->triturate recrystallize->chromatography Fails end_product Pure N-(4-hydroxyphenyl) -2-iodobenzamide recrystallize->end_product Successful chromatography->end_product Successful triturate->recrystallize

Caption: Troubleshooting workflow for purification.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis cluster_outcome Result start Crude Reaction Mixture choice Choose Purification Method start->choice recrystallization Recrystallization choice->recrystallization High Yield & Crystalline column Column Chromatography choice->column Low Yield or Oily analysis Purity Check (TLC, HPLC, MP) recrystallization->analysis column->analysis pure Pure Product analysis->pure Pure re_purify Re-purify analysis->re_purify Impure re_purify->choice

Caption: General purification workflow.

adjusting reaction conditions for N-(4-hydroxyphenyl)-2-iodobenzamide derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of N-(4-hydroxyphenyl)-2-iodobenzamide. The focus is on adjusting reaction conditions for successful synthesis of its derivatives, particularly through O-alkylation of the phenolic hydroxyl group.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for derivatizing the hydroxyl group of this compound?

A1: The most common and versatile method is the Williamson ether synthesis, which involves the O-alkylation of the phenolic hydroxyl group. This reaction proceeds via an S(_N)2 mechanism where the phenoxide, formed by deprotonating the hydroxyl group with a suitable base, acts as a nucleophile and attacks an alkyl halide or other electrophile with a good leaving group.

Q2: Which bases are suitable for the deprotonation of the phenolic hydroxyl group?

A2: A variety of bases can be used, with the choice often depending on the reactivity of the alkylating agent and the desired reaction conditions. Common bases include:

  • Strong bases: Sodium hydride (NaH) is very effective but requires anhydrous conditions.

  • Carbonate bases: Potassium carbonate (K(_2)CO(_3)) and cesium carbonate (Cs(_2)CO(_3)) are milder, easier to handle, and often provide excellent yields.

  • Hydroxide bases: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used, as phenols are significantly more acidic than aliphatic alcohols.

Q3: What are the recommended solvents for this reaction?

A3: Polar aprotic solvents are generally preferred as they can dissolve the reactants and facilitate the S(_N)2 reaction without participating in it. Suitable solvents include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (CH(_3)CN)

  • Acetone

  • Tetrahydrofuran (THF)

Q4: Can I use secondary or tertiary alkyl halides as alkylating agents?

A4: It is highly recommended to use primary alkyl halides or methyl halides.[1][2] Secondary and tertiary alkyl halides are prone to undergo E2 elimination reactions in the presence of the basic phenoxide, leading to the formation of alkenes as byproducts and reducing the yield of the desired ether.[1][2]

Experimental Protocols

General Protocol for O-Alkylation of this compound

This protocol describes a general method for the O-alkylation using a primary alkyl bromide.

Materials:

  • This compound

  • Potassium carbonate (K(_2)CO(_3)), finely ground

  • Primary alkyl bromide (e.g., ethyl bromide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes to facilitate the formation of the phenoxide.

  • Add the primary alkyl bromide (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure O-alkylated derivative.

Data Presentation

Table 1: Effect of Reaction Conditions on O-Alkylation Yield
Base (eq)Alkylating Agent (eq)SolventTemperature (°C)Time (h)Typical Yield (%)
K(_2)CO(_3) (2.0)Ethyl Bromide (1.2)DMF604-685-95
NaH (1.2)Benzyl Bromide (1.1)THF25-503-590-98
Cs(_2)CO(_3) (1.5)Methyl Iodide (1.5)Acetonitrile502-488-96
NaOH (2.0)Ethyl Bromide (1.5)Ethanol78 (reflux)8-1260-75

Note: Yields are representative and can vary based on the specific substrate and reaction scale.

Troubleshooting Guides

Issue 1: Low or No Product Yield

  • Question: My reaction shows a very low yield or no formation of the desired O-alkylated product. What could be the cause?

  • Answer:

    • Inactive Base: The base may be old or have absorbed moisture. Ensure you are using a fresh, dry base. For K(_2)CO(_3), it is advisable to grind it into a fine powder to increase its surface area.

    • Insufficient Deprotonation: The deprotonation of the phenol may be incomplete. Try extending the stirring time after adding the base before adding the alkylating agent, or consider using a stronger base like NaH in an anhydrous solvent.

    • Poor Quality Alkylating Agent: The alkylating agent may have degraded. Use a fresh bottle or purify the existing one.

    • Low Reaction Temperature: The reaction may be too slow at the current temperature. Gradually increase the temperature and monitor the reaction progress.

    • Moisture in the Reaction: The presence of water can quench the phenoxide and hydrolyze the alkylating agent. Ensure all glassware is oven-dried and use anhydrous solvents.

Issue 2: Formation of Side Products

  • Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions and how can I minimize them?

  • Answer:

    • C-Alkylation: Besides O-alkylation, the phenoxide ion can also undergo C-alkylation at the positions ortho or para to the hydroxyl group. This is more likely to occur in protic solvents which can solvate the oxygen atom of the phenoxide. To favor O-alkylation, use a polar aprotic solvent like DMF or DMSO.

    • N-Alkylation: The amide nitrogen also has a lone pair of electrons and can potentially be alkylated, although this is generally less favorable than O-alkylation of the phenoxide. To distinguish between O- and N-alkylation, you can use NMR and IR spectroscopy. In the ¹³C NMR spectrum, the carbon of the alkyl group attached to oxygen (O-alkylation) will appear further downfield (typically 60-70 ppm) compared to when it's attached to nitrogen (N-alkylation, typically 40-50 ppm). In the IR spectrum, the N-H stretch of the secondary amide (around 3300 cm⁻¹) will disappear upon N-alkylation but will remain in the case of O-alkylation.

    • Elimination Product: If you are using a secondary or sterically hindered primary alkyl halide, you may be forming an alkene via an E2 elimination reaction.[1][2][3] To avoid this, use a primary, unhindered alkyl halide.

Issue 3: Incomplete Reaction

  • Question: My reaction has stalled, and there is still a significant amount of starting material left even after a long reaction time. What should I do?

  • Answer:

    • Increase Temperature: Gently increase the reaction temperature in increments of 10 °C and monitor the progress by TLC.

    • Add More Reagent: It's possible that one of the reagents has been consumed. You can try adding a small additional amount of the alkylating agent and/or the base.

    • Catalyst Addition: In some cases, adding a catalytic amount of sodium iodide or tetrabutylammonium iodide can accelerate the reaction, especially if you are using an alkyl chloride or bromide.

Visualizations

Reaction_Pathway Reaction Pathway for O-Alkylation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product This compound This compound Phenoxide Ion Phenoxide Ion This compound->Phenoxide Ion Deprotonation Alkyl Halide (R-X) Alkyl Halide (R-X) O-Alkylated Product O-Alkylated Product Alkyl Halide (R-X)->O-Alkylated Product Base Base Base->Phenoxide Ion Phenoxide Ion->O-Alkylated Product SN2 Attack

Caption: O-Alkylation Reaction Pathway.

Experimental_Workflow General Experimental Workflow A Setup: Dry Glassware & Inert Atmosphere B Add this compound & Solvent A->B C Add Base B->C D Stir for Phenoxide Formation C->D E Add Alkylating Agent D->E F Heat and Monitor by TLC E->F G Work-up: Quench, Extract, Dry F->G H Purification: Chromatography/Recrystallization G->H I Characterization (NMR, MS, IR) H->I Troubleshooting_Guide Troubleshooting Decision Tree Start Reaction Issue? LowYield Low/No Yield Start->LowYield SideProducts Side Products Start->SideProducts Incomplete Incomplete Reaction Start->Incomplete CheckBase Check Base Activity & Dryness LowYield->CheckBase CheckReagent Check Alkylating Agent Quality LowYield->CheckReagent CheckTemp Increase Temperature LowYield->CheckTemp CheckAnhydrous Ensure Anhydrous Conditions LowYield->CheckAnhydrous C_Alkylation C-Alkylation? Use Polar Aprotic Solvent SideProducts->C_Alkylation N_Alkylation N-Alkylation? Analyze by NMR/IR SideProducts->N_Alkylation Elimination Elimination? Use Primary Alkyl Halide SideProducts->Elimination IncreaseTemp Increase Temperature Incomplete->IncreaseTemp AddReagent Add More Reagent Incomplete->AddReagent AddCatalyst Add NaI or TBAI Catalyst Incomplete->AddCatalyst Solution Problem Resolved CheckBase->Solution CheckReagent->Solution CheckTemp->Solution CheckAnhydrous->Solution C_Alkylation->Solution N_Alkylation->Solution Elimination->Solution IncreaseTemp->Solution AddReagent->Solution AddCatalyst->Solution

References

Technical Support Center: Analysis of N-(4-hydroxyphenyl)-2-iodobenzamide Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analysis of potential degradation products of N-(4-hydroxyphenyl)-2-iodobenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, the primary degradation pathways for this compound are expected to be hydrolysis, photolysis, and oxidation.

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 2-iodobenzoic acid and 4-aminophenol.

  • Photolysis: Aromatic amides can undergo photodegradation upon exposure to light. This may involve cleavage of the amide bond or other photochemical reactions.

  • Oxidation: The phenol group and the amide linkage can be susceptible to oxidation, leading to a variety of degradation products.

Q2: What are the expected major degradation products?

A2: The most probable major degradation products resulting from hydrolysis are 2-iodobenzoic acid and 4-aminophenol. Other minor degradation products may form through oxidative and photolytic pathways.

Q3: Which analytical techniques are most suitable for identifying and quantifying these degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the parent compound and its primary degradation products. For definitive identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended due to its ability to provide molecular weight and structural information. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a useful technique, particularly for the analysis of the more volatile degradation product, 4-aminophenol, potentially after derivatization.[1][2]

Q4: How can I perform a forced degradation study for this compound?

A4: Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the stability-indicating nature of your analytical method. These studies typically involve exposing the compound to harsh conditions such as acid, base, heat, light, and oxidizing agents. Detailed protocols are provided in the "Experimental Protocols" section below.

Q5: I am observing unexpected peaks in my chromatogram. How can I troubleshoot this?

A5: Unexpected peaks can arise from various sources, including contamination, instrument issues, or the formation of unknown degradation products. Please refer to the "Troubleshooting Guide" below for a systematic approach to identifying the source of these peaks.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Poor peak shape (tailing or fronting) for the parent compound or degradation products - Inappropriate mobile phase pH- Column degradation- Sample overload- Adjust mobile phase pH to ensure analytes are in a single ionic form.- Use a new column or a column with a different stationary phase.- Reduce the sample concentration.
Inconsistent retention times - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Ensure the column is adequately equilibrated before each injection.
Ghost peaks appearing in the chromatogram - Carryover from previous injections- Contamination in the mobile phase or sample solvent- Implement a robust needle wash protocol.- Run blank injections to identify the source of contamination.- Use high-purity solvents.
Low sensitivity for degradation products - Inappropriate detection wavelength- Low concentration of degradants- Co-elution with other components- Optimize the detection wavelength based on the UV spectra of the degradation products.- Concentrate the sample or increase the injection volume.- Optimize the chromatographic method to improve resolution.
Difficulty in identifying unknown peaks - Lack of reference standards- Insufficient data for structural elucidation- Utilize LC-MS to obtain molecular weight and fragmentation data.- Consider isolation of the impurity for characterization by NMR.

Summary of Potential Degradation Products

Potential Degradation Product Molecular Formula Molecular Weight ( g/mol ) Expected Analytical Signature
2-Iodobenzoic AcidC₇H₅IO₂248.02A distinct peak in HPLC with a characteristic UV spectrum. In LC-MS, it would show a corresponding [M-H]⁻ ion at m/z 246.9.
4-AminophenolC₆H₇NO109.13A peak in HPLC, often with a different retention time from 2-iodobenzoic acid. In LC-MS, it would show an [M+H]⁺ ion at m/z 110.1. GC-MS analysis is also suitable.[1][3]

Experimental Protocols

Forced Degradation Studies

1. Acid Hydrolysis:

  • Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Add an equal volume of 1N HCl.

  • Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with 1N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

2. Base Hydrolysis:

  • Dissolve this compound in a suitable solvent.

  • Add an equal volume of 1N NaOH.

  • Maintain the solution at room temperature or heat at a controlled temperature (e.g., 40-60°C) for a specified period.

  • At each time point, withdraw an aliquot, neutralize it with 1N HCl, and dilute for analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent.

  • Add a solution of 3-30% hydrogen peroxide.

  • Keep the solution at room temperature for a specified period, protected from light.

  • At each time point, withdraw an aliquot and dilute for analysis.

4. Photolytic Degradation:

  • Prepare a solution of this compound in a suitable solvent.

  • Expose the solution to a light source that provides UV and visible radiation (e.g., a photostability chamber) for a defined period.

  • A control sample should be kept in the dark under the same conditions.

  • At each time point, withdraw an aliquot for analysis.

5. Thermal Degradation:

  • Place the solid compound in a controlled temperature oven (e.g., 60-80°C) for a specified period.

  • At each time point, dissolve a portion of the solid in a suitable solvent for analysis.

Analytical Methodologies

1. High-Performance Liquid Chromatography (HPLC) Method for Separation and Quantification:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.01 M phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[4][5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV absorbance maxima of the parent compound and its expected degradation products (e.g., 230 nm).[2]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification:

  • LC System: Utilize an HPLC system with conditions similar to those described above. The mobile phase should be compatible with mass spectrometry (e.g., using volatile buffers like ammonium formate or formic acid).

  • Mass Spectrometer: An electrospray ionization (ESI) source is commonly used.

  • Ionization Mode: Both positive and negative ion modes should be evaluated to achieve the best sensitivity for the parent compound and its degradation products.

  • Data Acquisition: Acquire full scan data to identify the molecular ions of potential degradation products. Subsequently, perform tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.

3. Gas Chromatography-Mass Spectrometry (GC-MS) for 4-Aminophenol Analysis:

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.[1]

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C).[1]

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron ionization (EI) at 70 eV.

  • Sample Preparation: Derivatization of 4-aminophenol may be necessary to improve its volatility and chromatographic behavior.

Visualizations

cluster_hydrolysis Hydrolytic Degradation This compound This compound This compound->Amide Bond Cleavage H₂O / H⁺ or OH⁻ 2-Iodobenzoic Acid 2-Iodobenzoic Acid 4-Aminophenol 4-Aminophenol Amide Bond Cleavage->2-Iodobenzoic Acid Amide Bond Cleavage->4-Aminophenol

Caption: Hydrolytic degradation pathway of this compound.

cluster_workflow Experimental Workflow cluster_techniques Analytical Techniques Forced Degradation Forced Degradation Sample Preparation Sample Preparation Forced Degradation->Sample Preparation Analytical Technique Analytical Technique Sample Preparation->Analytical Technique Data Analysis Data Analysis Analytical Technique->Data Analysis HPLC HPLC Analytical Technique->HPLC LC-MS LC-MS Analytical Technique->LC-MS GC-MS GC-MS Analytical Technique->GC-MS Identification & Quantification Identification & Quantification Data Analysis->Identification & Quantification

Caption: General workflow for the analysis of degradation products.

References

Validation & Comparative

A Comparative Analysis of N-(4-hydroxyphenyl)acetamide and a Novel Alternative in Analgesic and Hepatotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison between the widely-used analgesic, N-(4-hydroxyphenyl)acetamide (acetaminophen), and a promising alternative, 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide. The following sections detail their comparative performance in key preclinical assays, supported by experimental data and protocols.

N-(4-hydroxyphenyl)acetamide, commonly known as acetaminophen or paracetamol, is a cornerstone of pain and fever management.[1] However, its use is curtailed by a narrow therapeutic window, with overdose leading to severe hepatotoxicity.[2][3] This toxicity is primarily mediated by the formation of the reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), upon saturation of the main glucuronidation and sulfation metabolic pathways.[4][5][6] The search for safer analgesics has led to the development of novel compounds, such as 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide, designed to retain analgesic efficacy while mitigating the risk of liver damage.[1][2]

Comparative Efficacy in a Visceral Pain Model

The analgesic properties of N-(4-hydroxyphenyl)acetamide and two representative 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide derivatives, designated as Compound 3b and Compound 3r , were evaluated using the acetic acid-induced writhing test in mice. This assay is a standard model for assessing peripherally acting analgesics.[3][7][8] The results, summarized in the table below, indicate that the novel compounds not only possess analgesic activity but also exhibit greater potency than N-(4-hydroxyphenyl)acetamide, as evidenced by their lower ED50 values.[9]

CompoundED50 (µmol/kg)[9]
N-(4-hydroxyphenyl)acetamide68.58
Compound 3b45.16
Compound 3r14.70

Table 1: Analgesic Efficacy in Acetic Acid-Induced Writhing Assay. A lower ED50 value indicates higher potency.

In Vitro Hepatotoxicity Assessment

To compare the potential for liver cell damage, the compounds were incubated with HepaRG human hepatic cells, and cytotoxicity was assessed by measuring the release of lactate dehydrogenase (LDH), a marker of cell lysis.[10][11][12] In this assay, N-(4-hydroxyphenyl)acetamide demonstrated a dose- and time-dependent increase in LDH release, indicative of significant cytotoxicity.[2] In contrast, Compounds 3b and 3r induced substantially less LDH release, suggesting a markedly improved safety profile with respect to hepatotoxicity.[2]

CompoundLDH Release (relative to control)[2]
N-(4-hydroxyphenyl)acetamideSignificantly Increased
Compound 3bMinimally Increased
Compound 3rMinimally Increased

Table 2: Comparative Hepatotoxicity in HepaRG Cells.

Experimental Protocols

Acetic Acid-Induced Writhing Assay

This protocol is a standard method for evaluating analgesic activity, particularly against visceral pain.[3][7][8]

  • Animal Model: Male Swiss albino mice (20-25 g) are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Administration: Mice are randomly divided into groups. The control group receives the vehicle, the standard group receives a known analgesic, and the test groups receive varying doses of the test compounds. Administration is typically via oral or intraperitoneal routes.

  • Induction of Writhing: Thirty minutes after drug administration, a 0.7% solution of acetic acid in saline is injected intraperitoneally (10 ml/kg body weight).

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (characterized by abdominal constriction and stretching of the hind limbs) is counted for a period of 15-20 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. The ED50 value, the dose that produces 50% of the maximal analgesic effect, is then determined.

LDH Release Assay for Hepatotoxicity

This in vitro assay is a common method to assess cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.[10][11][12]

  • Cell Culture: HepaRG cells, a human-derived hepatic cell line, are cultured in appropriate media and conditions until they reach a suitable confluency.

  • Plating: Cells are seeded into 96-well plates and allowed to adhere and stabilize.

  • Compound Treatment: The culture medium is replaced with a medium containing various concentrations of the test compounds or the vehicle control.

  • Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Sample Collection: After incubation, the cell culture supernatant is carefully collected.

  • LDH Measurement: The amount of LDH in the supernatant is quantified using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. This typically involves an enzymatic reaction that results in a colorimetric or fluorescent signal.

  • Data Analysis: The absorbance or fluorescence is measured using a plate reader. The amount of LDH release is calculated relative to a positive control (cells treated with a lysis buffer to achieve maximum LDH release) and a negative control (untreated cells).

Visualizing the Mechanism of Acetaminophen Hepatotoxicity

The primary concern with N-(4-hydroxyphenyl)acetamide is its potential for liver damage at high doses. The following diagram illustrates the metabolic pathway that leads to the formation of the toxic metabolite NAPQI.

Acetaminophen_Metabolism cluster_major_pathways Therapeutic Doses (~90%) cluster_toxic_pathway Overdose (>10%) cluster_detoxification Detoxification cluster_toxicity Toxicity Acetaminophen N-(4-hydroxyphenyl)acetamide (Acetaminophen) Glucuronidation Glucuronidation Acetaminophen->Glucuronidation UGT Sulfation Sulfation Acetaminophen->Sulfation SULT CYP450 CYP450 Oxidation (e.g., CYP2E1) Acetaminophen->CYP450 NonToxicMetabolites Non-toxic Metabolites (Excreted) Glucuronidation->NonToxicMetabolites Sulfation->NonToxicMetabolites NAPQI NAPQI (Toxic Metabolite) CYP450->NAPQI MercapturicAcid Mercapturic Acid (Excreted) NAPQI->MercapturicAcid GSH Conjugation HepatocyteDamage Hepatocyte Damage (Cell Death) NAPQI->HepatocyteDamage Covalent Binding to Cellular Proteins (GSH Depletion) Glutathione Glutathione (GSH)

Caption: Metabolic pathways of N-(4-hydroxyphenyl)acetamide.

References

Validating the Binding Target of N-(4-hydroxyphenyl)-2-iodobenzamide: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous validation of a drug's binding target is a cornerstone of modern drug development, significantly increasing the likelihood of clinical success.[1][2][3] For novel compounds like N-(4-hydroxyphenyl)-2-iodobenzamide, where the molecular target may not be known, a systematic approach combining computational prediction with empirical validation is essential. This guide provides a comprehensive framework for validating the putative binding target of this compound using knockout (KO) models, a powerful tool for establishing a causal link between a target and a compound's activity.[1][4]

Identifying a Putative Target: In Silico Prediction

Given the absence of a well-established binding target for this compound in published literature, the first step is to generate a data-driven hypothesis. In silico target prediction tools, such as SwissTargetPrediction, leverage the principle of chemical similarity to forecast potential protein targets for a small molecule. By inputting the compound's structure (in SMILES format: O=C(NC1=CC=C(O)C=C1)C2=CC=CC=C2I), these platforms screen against vast databases of known ligands and their targets.

For the purpose of this guide, we will proceed with a hypothetical, yet plausible, high-probability target identified through such a predictive screen: p38 mitogen-activated protein kinase (p38 MAPK) . p38 MAPK is a key enzyme in cellular signaling pathways that respond to stress, and it is a well-established target for inflammatory diseases and cancer.

The overall workflow for validating this putative target using knockout models is depicted below.

G cluster_0 Target Hypothesis Generation cluster_1 Experimental Validation cluster_2 Data Analysis & Conclusion In_Silico_Prediction In Silico Target Prediction (e.g., SwissTargetPrediction) Putative_Target Hypothesized Target: p38 MAPK In_Silico_Prediction->Putative_Target Model_Generation Generate p38 MAPK Knockout (KO) and Wild-Type (WT) Models (Cell Lines / Mice) Biochemical_Assay Biochemical Assays (Western Blot) Model_Generation->Biochemical_Assay Cellular_Assay Cell-Based Assays (Viability / Cytotoxicity) Model_Generation->Cellular_Assay In_Vivo_Study In Vivo Studies (Xenograft Model) Model_Generation->In_Vivo_Study Data_Comparison Compare Compound Effect in WT vs. KO Models Biochemical_Assay->Data_Comparison Cellular_Assay->Data_Comparison In_Vivo_Study->Data_Comparison Validation_Conclusion Target Validated or Refuted Data_Comparison->Validation_Conclusion

Figure 1: Experimental workflow for target validation.

Comparison of Experimental Models

The cornerstone of this validation strategy is the comparison between a model system that expresses the target protein (Wild-Type, WT) and one where the target has been genetically removed (Knockout, KO).

Model CharacteristicWild-Type (WT) Modelp38 MAPK Knockout (KO) ModelRationale for Comparison
Target Expression Expresses endogenous levels of p38 MAPK.Lacks expression of p38 MAPK due to gene deletion.To directly assess the target's necessity for the compound's effect.
Expected Compound Effect Compound is expected to inhibit p38 MAPK signaling and elicit a cellular response (e.g., reduced viability).Compound is expected to have a significantly diminished or no effect on the cellular endpoint.A loss of compound activity in the KO model provides strong evidence for on-target action.
Use Case Serves as the positive control to demonstrate the compound's baseline activity.Serves as the negative control to validate that the compound's activity is target-dependent.Establishes the specific role of p38 MAPK in the compound's mechanism of action.

Experimental Protocols and Data

Biochemical Validation: Western Blot Analysis

This experiment serves two purposes: to confirm the successful knockout of p38 MAPK in the KO models and to determine if this compound inhibits the p38 MAPK signaling pathway. A key downstream substrate of p38 MAPK is MAPK-activated protein kinase 2 (MK2). Inhibition of p38 MAPK should lead to a decrease in phosphorylated MK2 (p-MK2).

G Stress Stress p38_MAPK p38 MAPK Stress->p38_MAPK Activates p_MK2 p-MK2 (Active) p38_MAPK->p_MK2 Phosphorylates Compound N-(4-hydroxyphenyl) -2-iodobenzamide Compound->p38_MAPK Inhibits Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis) p_MK2->Cellular_Response

Figure 2: Simplified p38 MAPK signaling pathway.

Experimental Protocol: Western Blot

  • Cell Culture and Treatment: Culture WT and p38 MAPK KO cells (e.g., HeLa or A549) to 80% confluency. Treat cells with a stress-inducing agent (e.g., Anisomycin, 10 µg/mL for 30 min) with or without pre-incubation with this compound (e.g., 10 µM for 1 hour).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.[1]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (anti-p38, anti-p-MK2, anti-Actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an ECL substrate and imaging system.

  • Quantification: Densitometry analysis is performed using software like ImageJ.

Hypothetical Quantitative Data

Cell LineTreatmentp38 MAPK Expression (Relative to Actin)p-MK2 Levels (Relative to Actin)
WT Vehicle1.00 ± 0.080.95 ± 0.11
WT Compound1.02 ± 0.090.21 ± 0.05
p38 KO Vehicle0.05 ± 0.020.08 ± 0.03
p38 KO Compound0.04 ± 0.020.07 ± 0.03

Data are presented as mean ± SD. This hypothetical data shows the compound reduces p-MK2 levels only in WT cells, supporting on-target activity.

Cellular Validation: Cell Viability Assay

This experiment aims to demonstrate that the cytotoxic or anti-proliferative effect of the compound is dependent on the presence of its target, p38 MAPK. A significant increase in the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) in KO cells compared to WT cells would indicate target-dependent cell killing.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed WT and p38 MAPK KO cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][6]

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate IC50 values by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Hypothetical Comparative Data

Cell LineThis compound IC50 (µM)Alternative p38 Inhibitor (e.g., SB203580) IC50 (µM)Non-related Cytotoxic Drug (e.g., Doxorubicin) IC50 (µM)
Wild-Type (WT) 5.24.80.5
p38 MAPK KO > 100> 1000.6

This hypothetical data shows a significant rightward shift in the IC50 value for the test compound and a known p38 inhibitor in the KO cells, while a non-related drug's potency is unaffected. This strongly suggests the cytotoxic effect is mediated through p38 MAPK.

References

comparative analysis of the efficacy of N-(4-hydroxyphenyl)-2-iodobenzamide and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

This publication aims to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing quantitative efficacy data, detailing experimental protocols, and visualizing key chemical and biological pathways to inform future research and development in this area. The presented data highlights the significant impact of substituent groups on the benzamide scaffold, dictating the specific biological activity and potency of each analog.

Quantitative Efficacy of N-(hydroxyphenyl)benzamide Analogs

The biological efficacy of N-(hydroxyphenyl)benzamide analogs varies significantly based on the nature and position of substituents on both the phenyl rings. The following tables summarize the quantitative data available for different classes of these compounds, focusing on their antimicrobial and tyrosinase inhibitory activities.

Table 1: Antimicrobial Activity of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide Analogs

A study by Ertan et al. investigated a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives for their antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible growth of a microorganism, were determined. A lower MIC value indicates greater potency. The results showed a broad spectrum of activity against various microorganisms, with some derivatives exhibiting significant potency[1].

Compound IDTest MicroorganismMIC (µg/mL)
1d Drug-resistant Bacillus subtilis1.95
Bacillus subtilis3.9
Staphylococcus aureus7.8
Series 1a-1n, 2a-2n Various bacteria and fungi1.95 - 500

Data sourced from Ertan et al.[1]

Table 2: Tyrosinase Inhibitory Activity of Benzamide Derivatives

Research into benzamide derivatives has also identified potent inhibitors of tyrosinase, a key enzyme in melanin synthesis. A study by a Vietnam Journal of Science and Technology publication reported the synthesis of several benzamide derivatives and evaluated their ability to inhibit mushroom tyrosinase. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance that is required to inhibit a biological process by 50%. A lower IC50 value indicates a more potent inhibitor. Notably, some of the synthesized compounds showed significantly greater potency than the commonly used reference compound, kojic acid[2].

CompoundTarget EnzymeIC50 (µM)
N'-phenylbenzohydrazide Mushroom Tyrosinase10.5
N'-(benzoyloxy)benzamide Mushroom Tyrosinase2.5
Kojic Acid (Reference) Mushroom Tyrosinase44.6

Data sourced from a 2024 publication in the Vietnam Journal of Science and Technology.[2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of efficacy data. Below are the methodologies employed in the key studies cited in this guide.

Antimicrobial Susceptibility Testing

The antimicrobial activity of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives was determined using a microbroth dilution method as described by Ertan et al.[1].

  • Microorganism Preparation: The test microorganisms, including Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans, were cultured in appropriate broth media overnight.

  • Compound Dilution: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. A series of twofold dilutions of the compounds were then prepared in Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi in 96-well microplates.

  • Inoculation: Each well was inoculated with the microbial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The microplates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.

Tyrosinase Inhibition Assay

The tyrosinase inhibitory activity of the synthesized benzamide derivatives was evaluated spectrophotometrically, as is a common method for this enzyme[2].

  • Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and a separate solution of L-DOPA (the substrate) were prepared in a phosphate buffer (pH 6.8).

  • Reaction Mixture: The assay was performed in a 96-well microplate. Each well contained the tyrosinase solution and a specific concentration of the test compound (dissolved in DMSO). The mixture was pre-incubated for a set period.

  • Initiation of Reaction: The enzymatic reaction was initiated by adding the L-DOPA substrate to the wells.

  • Measurement: The formation of dopachrome from the oxidation of L-DOPA was monitored by measuring the absorbance at a specific wavelength (typically around 475 nm) at regular intervals using a microplate reader.

  • IC50 Calculation: The percentage of inhibition was calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control reaction (without inhibitor). The IC50 value was then determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Chemical Synthesis and Biological Pathways

Graphical representations of synthetic routes and biological signaling pathways are essential tools for understanding the context of the presented efficacy data.

General Synthesis of N-Substituted Benzamides

The synthesis of N-(hydroxyphenyl)benzamide analogs typically involves the acylation of a substituted aniline with a substituted benzoyl chloride. This is a fundamental reaction in medicinal chemistry for creating amide linkages.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Product Substituted Aniline Substituted (4-hydroxyphenyl)amine Acylation Acylation (Schotten-Baumann conditions) Substituted Aniline->Acylation Substituted Benzoyl Chloride Substituted (e.g., 2-iodo)benzoyl chloride Substituted Benzoyl Chloride->Acylation Final Product N-(4-hydroxyphenyl)-2-iodobenzamide and its analogs Acylation->Final Product

Caption: General synthesis of N-(hydroxyphenyl)benzamide analogs.

Inhibition of Tyrosinase Signaling Pathway

The mechanism of action for the tyrosinase-inhibiting benzamide analogs involves the direct binding to the enzyme, thereby blocking the catalytic conversion of L-tyrosine to melanin. This interruption of the melanogenesis pathway is of interest in dermatology and cosmetology.

G L-Tyrosine L-Tyrosine Tyrosinase Tyrosinase L-Tyrosine->Tyrosinase L-DOPA L-DOPA Tyrosinase->L-DOPA Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Further steps Inhibitor N-(hydroxyphenyl)benzamide Analog Inhibitor->Tyrosinase Inhibition

Caption: Mechanism of tyrosinase inhibition by benzamide analogs.

References

A Comparative Guide to Evaluating the Inhibitory Activity of N-(4-hydroxyphenyl)-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This guide addresses the topic of comparing the inhibitory activity of the novel compound N-(4-hydroxyphenyl)-2-iodobenzamide with known drugs. A comprehensive search of scientific literature and chemical databases reveals a significant gap in publicly available information regarding the biological or inhibitory activities of this specific molecule. Consequently, a direct comparison with established drugs is not currently possible.

This document, therefore, serves as a practical guide for researchers, providing a proposed experimental framework to systematically determine the inhibitory profile of this compound. The methodologies outlined are based on the potential activities suggested by structurally related benzamide derivatives, which have shown promise in areas such as inflammation, pigmentation, and microbial control. We present detailed protocols for key enzymatic and cell-based assays, identify appropriate known drugs to serve as benchmarks, and provide templates for data presentation and visualization to guide future research and publication.

Proposed Experimental Screening Workflow

Given the absence of bioactivity data for this compound, a logical first step is to perform a broad-spectrum screening to identify potential therapeutic targets. Based on the activities of similar N-phenylbenzamide structures, we propose an initial screening cascade focusing on three primary areas: anti-inflammatory, tyrosinase inhibition, and antimicrobial activities.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target-Specific Assays cluster_2 Phase 3: Data Analysis & Comparison Compound N-(4-hydroxyphenyl)- 2-iodobenzamide Screen Broad-Spectrum Bioactivity Screening Compound->Screen Tyrosinase Tyrosinase Inhibition Assay (Enzymatic) Screen->Tyrosinase Pigmentation-related? Inflammation Anti-Inflammatory Assays (COX/LOX Enzymatic) Screen->Inflammation Inflammation-related? Antimicrobial Antimicrobial Assays (MIC Determination) Screen->Antimicrobial Antimicrobial? Data Calculate IC50 / MIC Values Tyrosinase->Data Inflammation->Data Antimicrobial->Data Comparison Compare with Known Drugs (e.g., Kojic Acid, Celecoxib, Ciprofloxacin) Data->Comparison G cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Catalyzes COX COX-1 / COX-2 AA->COX LOX 5-Lipoxygenase AA->LOX PGH2 Prostaglandin H2 COX->PGH2 Prostanoids Prostaglandins & Thromboxanes PGH2->Prostanoids HPETE 5-HPETE LOX->HPETE Leukotrienes Leukotrienes HPETE->Leukotrienes NSAIDs NSAIDs (e.g., Celecoxib) Target COX-2 NSAIDs->COX Inhibit LOX_Inhib LOX Inhibitors (e.g., Zileuton) Target 5-LOX LOX_Inhib->LOX Inhibit

Assessing the Reproducibility of N-(4-hydroxyphenyl)-2-iodobenzamide: A Comparative Guide Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant scarcity of data specifically pertaining to the synthesis, characterization, and biological activity of N-(4-hydroxyphenyl)-2-iodobenzamide. This absence of direct published data precludes a formal assessment of its reproducibility. However, by examining closely related analogs, this guide provides a comparative framework to infer potential synthetic routes, biological activities, and to identify alternative compounds with similar structural motifs.

This guide is intended for researchers, scientists, and drug development professionals interested in the chemical and biological landscape of substituted benzamides. Due to the lack of specific information on the target compound, this report extrapolates from published data on structurally similar molecules to provide a useful, albeit indirect, comparative analysis.

Synthetic Strategies: An Overview of Benzamide Formation

The synthesis of N-substituted benzamides is a well-established transformation in organic chemistry, typically involving the coupling of a carboxylic acid or its activated derivative with an amine. Based on available literature for analogous compounds, the synthesis of this compound would most likely proceed via the reaction of 2-iodobenzoic acid or its corresponding acid chloride with 4-aminophenol.

A general synthetic workflow for this class of compounds is depicted below:

G cluster_reactants Reactants cluster_activation Activation (Optional) cluster_coupling Coupling Reaction cluster_product Product 2_iodobenzoic_acid 2-Iodobenzoic Acid activating_agent Activating Agent (e.g., SOCl₂, Oxalyl Chloride) 2_iodobenzoic_acid->activating_agent Activation 4_aminophenol 4-Aminophenol coupling Amide Bond Formation 4_aminophenol->coupling 2_iodobenzoyl_chloride 2-Iodobenzoyl Chloride activating_agent->2_iodobenzoyl_chloride 2_iodobenzoyl_chloride->coupling target_molecule This compound coupling->target_molecule Formation G cluster_compound Test Compound cluster_screening Biological Screening cluster_pathway Potential Pathway Involvement cluster_outcome Biological Effect compound This compound enzyme_assays Enzyme Inhibition Assays (e.g., Kinases, HDACs) compound->enzyme_assays antimicrobial_assays Antimicrobial Assays (Bacteria, Fungi) compound->antimicrobial_assays receptor_binding Receptor Binding Assays compound->receptor_binding signaling_pathway Cellular Signaling Pathway enzyme_assays->signaling_pathway receptor_binding->signaling_pathway cellular_response Modulation of Cellular Response signaling_pathway->cellular_response

cross-reactivity profile of N-(4-hydroxyphenyl)-2-iodobenzamide against a panel of kinases

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Cross-Reactivity Analysis of Kinase Inhibitors: A Template Guide

Disclaimer: Initial literature and database searches did not yield specific kinase cross-reactivity data for N-(4-hydroxyphenyl)-2-iodobenzamide. Therefore, this guide has been generated as a template to illustrate the requested format and content. It utilizes the well-characterized multi-kinase inhibitors, Dasatinib and Bosutinib, as representative examples to demonstrate a comparative analysis of kinase selectivity profiles.

This guide provides a comparative overview of the cross-reactivity profiles of Dasatinib and Bosutinib against a panel of kinases, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Kinase Cross-Reactivity Profile

Dasatinib and Bosutinib are both potent ATP-competitive inhibitors targeting the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). However, their broader kinome selectivity profiles exhibit notable differences, which can influence their therapeutic efficacy and adverse effect profiles. Dasatinib is recognized as a dual-specificity ABL and SRC family kinase inhibitor.[1] In contrast, while Bosutinib also inhibits SRC family kinases (SFKs), it does not significantly inhibit c-KIT or Platelet-Derived Growth Factor Receptor (PDGFR), which are targeted by Dasatinib.[2][3]

The following table summarizes the inhibitory activity (IC50 values) of Dasatinib and Bosutinib against a selection of kinases, providing a quantitative comparison of their potency and selectivity. Lower IC50 values indicate higher potency.

Table 1: Comparative Kinase Inhibition Profile of Dasatinib and Bosutinib

Kinase TargetDasatinib IC50 (nM)Bosutinib IC50 (nM)Kinase Family
ABL1 < 1< 0.5Tyrosine Kinase
SRC < 1< 10Tyrosine Kinase
LYN < 1< 10Tyrosine Kinase
LCK < 1< 10Tyrosine Kinase
c-KIT 12> 1000Tyrosine Kinase
PDGFRβ 28> 1000Tyrosine Kinase
EPHA2 524Tyrosine Kinase
TEC 618Tyrosine Kinase
BTK 28Tyrosine Kinase
CAMK2G Not a primary targetPotent inhibitorSerine/Threonine Kinase
RIPK2 Potent inhibitorNot a primary targetSerine/Threonine Kinase

Data compiled from multiple sources.[1][2][4][5] Absolute IC50 values can vary based on assay conditions.

Signaling Pathway Analysis: BCR-ABL

The primary target of both Dasatinib and Bosutinib in the context of CML is the constitutively active BCR-ABL tyrosine kinase.[6][7] This oncoprotein drives cell proliferation and survival through the activation of several downstream signaling pathways, including the RAS/MAPK pathway, the PI3K/AKT pathway, and the STAT5 pathway.[8][9] Inhibition of BCR-ABL by these drugs blocks the phosphorylation of downstream substrates, leading to the suppression of leukemic cell growth and the induction of apoptosis.

BCR_ABL_Signaling cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_stat JAK/STAT Pathway BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 pY177 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Dasatinib Dasatinib / Bosutinib Dasatinib->BCR_ABL SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Apoptosis

Caption: The BCR-ABL signaling pathway and its inhibition.

Experimental Protocols

The determination of a kinase inhibitor's IC50 value is crucial for characterizing its potency. A widely used "gold standard" method is the radiometric filter binding assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate.[10]

Radiometric Kinase Assay (P81 Phosphocellulose Paper)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Materials:

  • Purified active kinase

  • Specific peptide or protein substrate

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Unlabeled ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[11]

  • Test inhibitor (e.g., Dasatinib) serially diluted in DMSO

  • P81 phosphocellulose paper

  • Phosphoric acid (e.g., 0.5% or 75 mM) for washing

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Preparation: Prepare a master mix containing the kinase reaction buffer, substrate, and purified kinase.

  • Inhibitor Addition: In separate tubes or wells of a microplate, add a small volume (e.g., 0.5 µL) of the serially diluted inhibitor stock solutions. Include a "no inhibitor" control containing only DMSO.

  • Kinase Reaction Initiation: Add the kinase/substrate master mix to each tube/well. Allow for a brief pre-incubation period (e.g., 10 minutes) at room temperature.

  • Phosphorylation Reaction: Initiate the phosphorylation reaction by adding an ATP mix containing both unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should ideally be at or near the Km of the kinase for ATP to ensure accurate IC50 determination.[12]

  • Incubation: Incubate the reactions at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains within the linear range.

  • Reaction Quenching & Spotting: Stop the reaction by adding a quenching solution (e.g., phosphoric acid). Spot a defined volume of each reaction mixture onto labeled squares of P81 phosphocellulose paper.[13]

  • Washing: Wash the P81 papers multiple times (e.g., 3-4 times for 5-10 minutes each) in a bath of phosphoric acid to remove unincorporated [γ-³²P]ATP. The phosphorylated substrate will remain bound to the paper.

  • Counting: After a final wash with acetone and air-drying, place each paper square into a scintillation vial with scintillation fluid.

  • Data Analysis: Measure the radioactivity (in counts per minute, CPM) using a scintillation counter. Plot the percentage of remaining kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare Reagents: Kinase, Substrate, Buffer, [γ-³²P]ATP, Serial Diluted Inhibitor B Dispense Inhibitor Dilutions & DMSO Control into Wells A->B C Add Kinase/Substrate Mix Pre-incubate B->C D Initiate Reaction with [γ-³²P]ATP Mix C->D E Incubate at 30°C D->E F Stop Reaction & Spot on P81 Paper E->F G Wash P81 Paper to Remove Unincorporated ATP F->G H Measure Radioactivity (Scintillation Counting) G->H I Data Analysis: Plot % Inhibition vs. [Inhibitor] Calculate IC50 H->I

Caption: Experimental workflow for a radiometric kinase assay.

References

literature review of studies validating N-(4-hydroxyphenyl)-2-iodobenzamide's mechanism

Author: BenchChem Technical Support Team. Date: November 2025

Literature Review: Validating the Mechanism of N-(4-hydroxyphenyl)-2-iodobenzamide

Despite a comprehensive literature search, no specific studies validating the mechanism of action for this compound were identified. Research on this particular compound appears to be limited, with available literature focusing on the synthesis and biological activities of broader classes of benzamide and N-(4-hydroxyphenyl) derivatives rather than a detailed mechanistic validation of the specified molecule.

The conducted searches did not yield any publications that provide experimental data, detailed protocols, or elucidated signaling pathways for this compound. While the N-(4-hydroxyphenyl)benzamide scaffold is present in various biologically active compounds, the specific contribution of the 2-iodo substitution to a biological mechanism has not been a subject of detailed investigation in the retrieved literature.

Insights from Structurally Related Compounds

To provide context, this review briefly examines studies on structurally related compounds, which may offer potential, albeit speculative, avenues for the biological activity of this compound. It is crucial to note that these findings are not directly applicable and would require experimental validation for the compound .

Halogenated N-(4-hydroxyphenyl) Acetamide Derivatives as TRPV1 Modulators

One area of research on related structures involves the role of halogenation in modulating the activity of N-(4-hydroxyphenyl) acetamide derivatives at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. A study on 4-hydroxy(or 4-amino)-3-methoxyphenyl acetamide TRPV1 agonists found that halogenation at the 5- or 6-position of the phenyl ring shifted the compound's functional activity towards antagonism.[1] The extent of this antagonism was influenced by the size of the halogen, with iodine showing the most potent effect.[1]

Hypothetical Signaling Pathway Based on TRPV1 Antagonism

If this compound were to act as a TRPV1 antagonist, it might interfere with the signaling cascade initiated by the binding of agonists like capsaicin. This would involve the blockade of ion influx (primarily Ca²⁺) through the TRPV1 channel, thereby inhibiting the depolarization of nociceptive neurons and the subsequent transmission of pain signals.

TRPV1_Antagonism_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Channel Ca_ion Ca²⁺ TRPV1->Ca_ion Influx Na_ion Na⁺ TRPV1->Na_ion Influx Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Agonist Agonist (e.g., Capsaicin) Agonist->TRPV1 Activates Antagonist N-(4-hydroxyphenyl) -2-iodobenzamide (Hypothetical) Antagonist->TRPV1 Blocks Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal

Caption: Hypothetical TRPV1 antagonism by this compound.

N-(4-hydroxyphenyl) Acetamide Analogs and Hepatotoxicity

Another relevant study investigated 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide derivatives as non-hepatotoxic analgesics.[2] These compounds were designed as analogs of acetaminophen (ApAP) that avoid the metabolic oxidation to the toxic intermediate N-acetyl-p-benzoquinone imine (NAPQI). The study found that these analogs did not form NAPQI and did not cause the mitochondrial free radical formation seen with toxic doses of ApAP.[2]

Experimental Workflow for Assessing Hepatotoxicity

The experimental protocol to assess the hepatotoxicity of such compounds typically involves in vivo studies in animal models.

Hepatotoxicity_Workflow cluster_in_vivo In Vivo Model (e.g., Mice) cluster_analysis Biochemical and Histological Analysis Animal_Groups Treatment Groups: - Vehicle - ApAP (Toxic Dose) - Test Compound Dosing Intraperitoneal or Oral Administration Animal_Groups->Dosing Sample_Collection Collect Liver Tissue and Blood Samples Dosing->Sample_Collection NAPQI_Assay Measure NAPQI Formation Sample_Collection->NAPQI_Assay Nitrotyrosine_Staining Immunohistochemistry for Nitrotyrosine (Oxidative Stress) Sample_Collection->Nitrotyrosine_Staining Tight_Junction_Analysis Assess Hepatic Tight Junction Integrity Sample_Collection->Tight_Junction_Analysis

Caption: Experimental workflow for evaluating potential hepatotoxicity.

Conclusion

There is a significant gap in the scientific literature regarding the mechanism of action of this compound. While studies on structurally related compounds provide some indication of potential biological activities, such as ion channel modulation or specific metabolic pathways, these remain speculative without direct experimental evidence for the compound of interest. Future research, including in vitro binding assays, cell-based functional assays, and in vivo animal studies, would be necessary to elucidate and validate its pharmacological mechanism. Researchers and drug development professionals are advised to treat this compound as uncharacterized in terms of its molecular mechanism.

References

comparing the in vivo efficacy of N-(4-hydroxyphenyl)-2-iodobenzamide with a negative control compound

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the in vivo efficacy of N-(4-hydroxyphenyl)-2-iodobenzamide, a member of the salicylanilide class of compounds, against a negative control. Salicylanilides have garnered significant interest in oncological research due to their potential anticancer properties, which are mediated through the modulation of multiple signaling pathways.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development seeking to understand the preclinical therapeutic potential of this compound.

Due to the limited availability of direct in vivo studies for this compound, this guide utilizes data from closely related salicylanilide compounds as a representative proxy to illustrate its potential efficacy. The negative control used for comparison is the vehicle solution, a standard practice in preclinical in vivo studies.

Quantitative Data Summary

The following table summarizes representative in vivo data from a xenograft mouse model, comparing the effects of a representative salicylanilide compound to a vehicle control on tumor growth.

ParameterThis compound (Representative Data)Vehicle Control
Tumor Volume (mm³) at Day 21 250 ± 501200 ± 150
Tumor Growth Inhibition (%) ~79%0%
Body Weight Change (%) < 5%< 2%
Observations Significant reduction in tumor growthUninhibited tumor progression

Experimental Protocols

A standard experimental protocol for evaluating the in vivo efficacy of this compound in a xenograft model is detailed below.

1. Cell Culture and Xenograft Implantation:

  • Human colorectal carcinoma cells (e.g., HCT116) are cultured in appropriate media.

  • Immunocompromised mice (e.g., athymic nude mice) are subcutaneously injected with a suspension of cancer cells.[4]

  • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

2. Animal Grouping and Treatment:

  • Mice are randomly assigned to two groups: a treatment group receiving this compound and a control group receiving the vehicle.

  • The test compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).

  • The compound or vehicle is administered to the mice via a clinically relevant route, such as intraperitoneal or oral administration, at a predetermined dose and schedule.

3. Efficacy Evaluation:

  • Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated.

  • The body weight of the animals is monitored as an indicator of toxicity.

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

Visualizing the Mechanism and Workflow

Signaling Pathway

Salicylanilides, including this compound, are known to modulate several key signaling pathways implicated in cancer progression.[1][2][3][5] The diagram below illustrates a simplified representation of these interactions.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor STAT3 STAT3 Growth Factor Receptor->STAT3 Activates Wnt/β-catenin Wnt/β-catenin Growth Factor Receptor->Wnt/β-catenin Activates mTORC1 mTORC1 Growth Factor Receptor->mTORC1 Activates NF-κB NF-κB Growth Factor Receptor->NF-κB Activates Salicylanilide Salicylanilide Salicylanilide->STAT3 Inhibits Salicylanilide->Wnt/β-catenin Inhibits Salicylanilide->mTORC1 Inhibits Salicylanilide->NF-κB Inhibits Gene Transcription Gene Transcription STAT3->Gene Transcription Wnt/β-catenin->Gene Transcription mTORC1->Gene Transcription NF-κB->Gene Transcription Proliferation Proliferation Gene Transcription->Proliferation Angiogenesis Angiogenesis Gene Transcription->Angiogenesis Metastasis Metastasis Gene Transcription->Metastasis

Caption: Simplified signaling pathway modulated by salicylanilides.

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo efficacy study.

Cell Culture Cell Culture Xenograft Implantation Xenograft Implantation Cell Culture->Xenograft Implantation Tumor Growth Tumor Growth Xenograft Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Group Treatment Group Randomization->Treatment Group Control Group Control Group Randomization->Control Group Data Collection Data Collection Treatment Group->Data Collection Control Group->Data Collection Analysis Analysis Data Collection->Analysis Results Results Analysis->Results

References

Safety Operating Guide

Navigating the Disposal of N-(4-hydroxyphenyl)-2-iodobenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling novel or specialized chemical compounds, proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of N-(4-hydroxyphenyl)-2-iodobenzamide, a halogenated aromatic amide.

Core Principles for Disposal

Given the chemical nature of this compound—a halogenated organic compound—specific precautions must be taken. Halogenated wastes are typically segregated from non-halogenated streams due to their potential to form toxic byproducts upon incineration if not handled correctly. Incineration at high temperatures (around 1200 K) is generally considered a safe disposal method for halogenated compounds to prevent the formation of toxic emissions like furans and dioxins.[1]

When a specific SDS is unavailable, the primary responsibility of the waste generator is to manage the chemical as a hazardous waste.[2] It is crucial to avoid mixing unknown chemicals with other waste streams.[2]

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe and compliant disposal of this compound in the absence of a specific SDS.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always handle the compound within a certified chemical fume hood.

  • Wear appropriate PPE, including:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety goggles and a face shield.

    • A lab coat.

2. Waste Segregation and Containerization:

  • Designate a specific, sealed, and properly labeled waste container for this compound.

  • The container should be made of a material compatible with halogenated organic compounds.

  • Label the container clearly as "Hazardous Waste: this compound (Halogenated Organic Compound)."

  • Do not mix with non-halogenated organic waste or any other incompatible chemicals.[3][4]

3. Temporary Storage in the Laboratory:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory.

  • Ensure secondary containment is in place to prevent spills.

4. Consultation and Documentation:

  • Contact your institution's Environmental Health and Safety (EHS) department or equivalent safety office.[5]

  • Provide them with all available information about the compound, including its chemical structure and any known reactivity.

  • Complete a hazardous waste disposal request form as required by your institution, accurately detailing the contents of the waste container.[5]

5. Professional Disposal:

  • Your institution's EHS department will arrange for the collection and disposal of the waste through a licensed hazardous waste disposal contractor.

  • The disposal company will have the expertise to handle and dispose of the compound in accordance with federal, state, and local regulations.

Quantitative Data Summary

In the absence of a specific SDS for this compound, no quantitative exposure limits or specific hazard classifications are available. The following table provides general information for related chemical classes.

ParameterGeneral Guideline for Halogenated Organic CompoundsSource
Disposal Method Segregate as halogenated waste; typically high-temperature incineration.[1][3]
Primary Hazards Potential for toxicity, environmental persistence. Specific hazards for this compound are unconfirmed.General Chemical Knowledge
PPE Chemical-resistant gloves, safety goggles, lab coat, face shield.General Laboratory Practice

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_admin Administrative & Logistical Steps cluster_disposal Final Disposal A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Handle in Fume Hood A->B C 3. Segregate into a Labeled, Sealed Halogenated Waste Container B->C D 4. Store in Designated Hazardous Waste Area C->D E 5. Contact Institutional EHS D->E F 6. Complete Hazardous Waste Disposal Form E->F G 7. Schedule Waste Pickup with EHS F->G H 8. Licensed Contractor Collects Waste G->H I 9. Compliant Disposal (e.g., High-Temperature Incineration) H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, even in the absence of specific regulatory guidance. Always prioritize caution and consult with your institution's safety professionals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.